molecular formula C13H24O2 B2676889 cis-11-Methyl-2-dodecenoic acid CAS No. 677354-23-3; 677354-24-4

cis-11-Methyl-2-dodecenoic acid

Katalognummer: B2676889
CAS-Nummer: 677354-23-3; 677354-24-4
Molekulargewicht: 212.333
InChI-Schlüssel: SNTXNGAQYNSTHI-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-11-Methyl-2-dodecenoic acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-23-3
Record name cis-11-Methyl-2-dodecenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis Pathway of Diffusible Signal Factor (DSF): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis pathway of the Diffusible Signal Factor (DSF) family, a class of quorum-sensing molecules crucial for regulating virulence, biofilm formation, and antibiotic resistance in various Gram-negative bacteria. This document details the core enzymatic processes, regulatory networks, and key experimental methodologies for studying this significant signaling system.

Core Biosynthesis Pathway of DSF

The synthesis of the Diffusible Signal Factor (DSF) family of molecules is fundamentally linked to the fatty acid biosynthesis (FAS) pathway. The central enzyme responsible for DSF production is RpfF , a multifunctional protein belonging to the crotonase superfamily.[1][2] The biosynthesis of DSF and its analogues is primarily a two-step enzymatic process catalyzed by RpfF, which utilizes 3-hydroxyacyl-acyl carrier protein (ACP) intermediates from the FAS pathway as its substrate.[1][2]

Key Enzymatic Activities of RpfF:

  • Dehydratase Activity : RpfF first catalyzes the dehydration of a 3-hydroxyacyl-ACP substrate, converting it into a cis-2-enoyl-ACP intermediate.[3][4]

  • Thioesterase Activity : Subsequently, the thioesterase function of RpfF cleaves the thioester bond of the cis-2-enoyl-ACP, releasing the free unsaturated fatty acid, which is the DSF signal molecule.[1][4][5]

The gene rpfF is essential for the synthesis of all DSF-family signals.[4][5] While initially thought to be directly involved in synthesis, the protein RpfB, a fatty acyl-CoA ligase, is now understood to be involved in the turnover and degradation of DSF, allowing bacteria to exit the quorum-sensing phase.[2][6][7]

The diversity of the DSF family signals—such as DSF (cis-11-methyl-2-dodecenoic acid), BDSF (cis-2-dodecenoic acid), and IDSF (cis-10-methyl-2-dodecenoic acid)—arises from the variation in the fatty acid precursors supplied by the FAS elongation cycle.[3][8][9] The availability of specific precursors is influenced by the nutritional environment, particularly the presence of different carbohydrates and branched-chain amino acids.[9][10]

G cluster_fas Fatty Acid Synthesis (FAS) Cycle cluster_rpfF RpfF Catalysis acetyl_coa Acetyl-CoA / Malonyl-CoA precursors Fatty Acid Precursors acetyl_coa->precursors bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcaa->precursors elongation FAS Elongation Cycle precursors->elongation hydroxyacyl_acp 3-Hydroxyacyl-ACP (Various Chain Lengths) elongation->hydroxyacyl_acp dehydration Dehydratase Activity hydroxyacyl_acp->dehydration rpfF RpfF Enzyme rpfF->dehydration Step 1 thioesterase Thioesterase Activity rpfF->thioesterase Step 2 enoyl_acp cis-2-Enoyl-ACP dehydration->enoyl_acp dsf_family DSF Family Signals (DSF, BDSF, IDSF, etc.) thioesterase->dsf_family enoyl_acp->thioesterase efflux Unknown Efflux Mechanism dsf_family->efflux

Caption: Core biosynthesis pathway of DSF family signals from FAS precursors via RpfF.

Regulation of DSF Biosynthesis

DSF synthesis is tightly regulated through a sophisticated feedback mechanism involving the rpf gene cluster, primarily through the sensor kinase RpfC .[3] This system allows bacteria to modulate DSF production in response to population density.

  • At Low Cell Density : The RpfC sensor protein is bound to the RpfF synthase.[3][11] This protein-protein interaction sequesters RpfF and inhibits its enzymatic activity, resulting in minimal DSF production.[3][12]

  • At High Cell Density : As the bacterial population grows, basal levels of DSF accumulate in the environment. Upon reaching a threshold concentration, DSF binds to the sensor domain of RpfC.[11] This binding event triggers the autophosphorylation of RpfC, causing a conformational change that leads to the dissociation of the RpfC-RpfF complex.[3][11] The released RpfF is now active and can freely synthesize DSF, leading to a rapid increase in signal production throughout the population in a positive feedback loop.[11]

This autoinduction mechanism is coupled to a downstream signaling cascade, where the phosphorylated RpfC activates the response regulator RpfG, which in turn modulates intracellular levels of the second messenger cyclic di-GMP.[13]

G cluster_low Low Cell Density cluster_high High Cell Density rpfC_rpfF RpfC-RpfF Complex (Inactive RpfF) low_dsf Basal DSF Production rpfC_rpfF->low_dsf rpfC_p RpfC-P (Autophosphorylated) rpfC_rpfF->rpfC_p Dissociates upon DSF binding dsf DSF Signal (Accumulates) low_dsf->dsf Accumulation with cell density dsf->rpfC_p Binds & Activates rpfF_free Active RpfF rpfC_p->rpfF_free Releases high_dsf High DSF Production (Autoinduction) rpfF_free->high_dsf high_dsf->dsf Positive Feedback

Caption: Regulatory feedback loop of DSF synthesis based on cell density.

Data Presentation: Precursors and Signal Diversity

The specific DSF family signal produced by Xanthomonas campestris is directly influenced by the primary carbon and amino acid sources available for the fatty acid synthesis pathway.[9]

Precursor(s)Primary DSF Family Signal ProducedChemical Name
Carbohydrates (e.g., Glucose)BDSFcis-2-dodecenoic acid
Leucine / ValineDSFThis compound
IsoleucineIDSFcis-10-methyl-2-dodecenoic acid

Table 1: Influence of metabolic precursors on the production of different DSF-family signals in Xanthomonas campestris. Data synthesized from Zhou et al., 2015.[9]

Experimental Protocols

Protocol 1: Colony-Based DSF Bioassay

This protocol is used to detect and semi-quantify DSF production by bacterial strains using a reporter strain.

Principle: A reporter strain, typically Xanthomonas campestris pv. campestris (Xcc) 8523 harboring a plasmid like pL6engGUS, is used.[12] This strain contains a reporter gene (e.g., gusA encoding β-glucuronidase) under the control of a DSF-inducible promoter. In the presence of DSF, the reporter strain will express the enzyme, leading to a quantifiable colorimetric or fluorescent signal.

Materials:

  • Test bacterial strains and a negative control (e.g., an rpfF mutant).

  • DSF reporter strain (e.g., Xcc 8523 pL6engGUS).

  • NYG agar (B569324) plates (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol, 15 g/L agar).

  • Appropriate antibiotics for plasmid maintenance (e.g., tetracycline (B611298) at 10 µg/mL).[12]

  • X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) solution.

Methodology:

  • Prepare Reporter Strain: Grow the DSF reporter strain overnight in NYG broth with the appropriate antibiotic to an optical density (OD600) of approximately 0.7.[12]

  • Plate Preparation: Spread-plate 100 µL of the reporter strain culture onto NYG agar plates containing the antibiotic and X-Gluc. Allow the plates to dry completely in a laminar flow hood.

  • Inoculation: Spot-inoculate 5-10 µL of overnight cultures of the test strains onto the surface of the reporter lawn. Include a wild-type positive control and an rpfF mutant negative control.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Analysis: Observe the plates for the development of a blue halo around the colonies of the test strains. The presence and intensity of the blue color are indicative of DSF production. The diameter of the halo can be measured for semi-quantitative comparison.

Protocol 2: Extraction and Quantification of DSF from Culture Supernatants

This protocol describes the general procedure for extracting DSF family signals for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Principle: DSF molecules are fatty acids and can be extracted from aqueous culture medium using an organic solvent. The extracted compounds are then separated and identified based on their mass-to-charge ratio (MS) or retention time (HPLC).

Materials:

  • Bacterial culture grown to the desired phase (e.g., stationary phase).

  • Centrifuge and sterile centrifuge tubes.

  • 0.22 µm sterile filters.

  • Acidified ethyl acetate (B1210297) (ethyl acetate containing 0.1% acetic acid).

  • Anhydrous sodium sulfate.

  • Rotary evaporator or nitrogen gas stream for solvent evaporation.

  • GC-MS or HPLC system.

  • DSF standards for quantification.

Methodology:

  • Culture Preparation: Grow the bacterial strain in a suitable liquid medium (e.g., NYG or a defined minimal medium) to the stationary phase.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • Acidification: Adjust the pH of the supernatant to ~3.0-4.0 with a strong acid (e.g., HCl) to protonate the fatty acid carboxyl groups, making them more soluble in the organic solvent.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Shake vigorously for 2-3 minutes and allow the phases to separate. Repeat the extraction two more times, pooling the organic phases.

  • Drying and Concentration: Dry the pooled organic phase by passing it over a column of anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Analyze the sample using GC-MS (often requiring derivatization) or HPLC against a standard curve prepared with pure DSF signals. The relative amounts of different signals can be calculated based on their peak areas.[14]

References

An In-depth Technical Guide to (Z)-11-Methyldodec-2-enoic Acid: A Bacterial Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-methyldodec-2-enoic acid, a branched-chain unsaturated fatty acid, plays a critical role in the regulation of virulence in the plant pathogenic bacterium Xanthomonas campestris. As a diffusible signal factor (DSF), it is a key molecule in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression with population density. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (Z)-11-methyldodec-2-enoic acid, including its role in the DSF signaling pathway. Detailed experimental protocols for its synthesis, purification, and biological activity assessment are also presented to facilitate further research and development in areas such as novel anti-virulence therapies.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of (Z)-11-Methyldodec-2-enoic Acid

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂PubChem[1][2]
Molecular Weight 212.33 g/mol PubChem[1][2]
CAS Number 677354-23-3PubChem[1][2]
Predicted Boiling Point 322.3 ± 11.0 °CChemicalBook
Predicted Density 0.916 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.61 ± 0.25ChemicalBook
Solubility Soluble in DMF, DMSO, and EthanolChemicalBook
XLogP3-AA 5.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 9PubChem[1]

Note: The boiling point, density, and pKa are predicted values and should be considered as estimates.

Synthesis and Purification

A detailed experimental protocol for the specific synthesis of (Z)-11-methyldodec-2-enoic acid is not extensively documented in publicly available literature. However, general methods for the synthesis of similar α,β-unsaturated carboxylic acids, such as the Wittig reaction, can be adapted. The following is a plausible synthetic approach based on established organic chemistry principles.

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 10-methylundecanal (B128124) 10-methylundecanal Knoevenagel Condensation Knoevenagel Condensation 10-methylundecanal->Knoevenagel Condensation malonic acid malonic acid malonic acid->Knoevenagel Condensation (Z)-11-methyldodec-2-enoic acid (Z)-11-methyldodec-2-enoic acid Knoevenagel Condensation->(Z)-11-methyldodec-2-enoic acid

Caption: Proposed synthesis of (Z)-11-methyldodec-2-enoic acid.

Experimental Protocol: Knoevenagel Condensation (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylundecanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine (B6355638) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate (B1210297).

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude (Z)-11-methyldodec-2-enoic acid can be achieved using flash column chromatography on silica (B1680970) gel.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified (Z)-11-methyldodec-2-enoic acid.

Spectral Data

Specific experimental spectral data for (Z)-11-methyldodec-2-enoic acid is not widely available. However, based on its structure, the following characteristic signals can be expected in its NMR and IR spectra.

Table 2: Predicted Spectral Data for (Z)-11-Methyldodec-2-enoic Acid

Technique Expected Signals
¹H NMR - Signal for the carboxylic acid proton (-COOH) around 10-12 ppm. - Signals for the vinyl protons (-CH=CH-) in the range of 5.5-6.5 ppm. - Signals for the allylic protons (-CH₂-CH=CH-) around 2.0-2.5 ppm. - Signals for the methylene (B1212753) protons (-CH₂-) in the aliphatic chain between 1.2-1.6 ppm. - A multiplet for the methine proton (-CH-) of the isopropyl group. - Doublet for the methyl protons (-CH₃) of the isopropyl group around 0.8-1.0 ppm.
¹³C NMR - Signal for the carbonyl carbon (-COOH) around 170-180 ppm. - Signals for the vinyl carbons (-CH=CH-) between 120-140 ppm. - Signals for the carbons in the aliphatic chain in the range of 20-40 ppm.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - A C=C stretching band for the alkene around 1640-1680 cm⁻¹. - C-H stretching bands for sp² and sp³ hybridized carbons.

Biological Activity and Signaling Pathway

(Z)-11-methyldodec-2-enoic acid is a diffusible signal factor (DSF) that plays a crucial role in the quorum sensing (QS) system of Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants.[3] This QS system regulates the expression of virulence factors, including extracellular enzymes and the exopolysaccharide xanthan.[3]

The DSF Signaling Pathway in Xanthomonas campestris

The DSF signaling pathway is primarily controlled by the rpf (regulation of pathogenicity factors) gene cluster.

G cluster_synthesis DSF Synthesis cluster_perception Signal Perception cluster_response Cellular Response RpfF RpfF (Synthase) DSF (Z)-11-methyldodec-2-enoic acid (DSF) RpfF->DSF Synthesizes RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to RpfG RpfG (Response Regulator) RpfC->RpfG Activates Virulence Gene Expression Virulence Gene Expression RpfG->Virulence Gene Expression Regulates

Caption: The DSF signaling pathway in Xanthomonas campestris.

The key components of this pathway are:

  • RpfF: An enoyl-CoA hydratase-like protein responsible for the synthesis of DSF.[4]

  • RpfC: A sensor kinase that detects the extracellular concentration of DSF.[5]

  • RpfG: A response regulator that, upon activation by RpfC, controls the expression of downstream virulence genes.[5]

At low cell densities, the concentration of DSF is low. As the bacterial population grows, the concentration of DSF increases, leading to its detection by RpfC. This initiates a signaling cascade that ultimately modulates the expression of genes responsible for biofilm formation and the production of virulence factors.[4][5]

Experimental Protocol: DSF Bioassay

A common method to assess the biological activity of (Z)-11-methyldodec-2-enoic acid is through a DSF bioassay using a reporter strain of Xanthomonas campestris.

Workflow for DSF Bioassay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Reporter Strain Culture Reporter Strain Culture Incubation Incubation Reporter Strain Culture->Incubation Test Compound Solution Test Compound Solution Test Compound Solution->Incubation Reporter Gene Expression Reporter Gene Expression Incubation->Reporter Gene Expression

Caption: General workflow for a DSF bioassay.

Detailed Protocol:

  • Reporter Strain: Utilize a Xanthomonas campestris reporter strain that carries a reporter gene (e.g., gusA or gfp) under the control of a DSF-inducible promoter. A common choice is a mutant in the rpfF gene, which is unable to produce its own DSF.

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., NYG medium).

  • Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain to fresh medium.

  • Treatment: Add different concentrations of (Z)-11-methyldodec-2-enoic acid (dissolved in a suitable solvent like ethanol) to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement of Reporter Activity:

    • For a gusA reporter, measure β-glucuronidase activity using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG), which produces a fluorescent product upon cleavage.

    • For a gfp reporter, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the reporter gene expression at different concentrations of the test compound to determine its activity.

Conclusion

(Z)-11-methyldodec-2-enoic acid is a fascinating molecule with a significant role in bacterial communication and virulence. Understanding its chemical and physical properties, as well as its biological function, is crucial for the development of novel strategies to combat plant diseases caused by Xanthomonas campestris. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, paving the way for further discoveries and applications. As much of the physical data is predicted, further experimental determination of these properties is a key area for future research.

References

The Role of cis-11-Methyl-2-dodecenoic Acid and its Analogs in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key class of QS molecules belongs to the Diffusible Signal Factor (DSF) family, a group of cis-2-unsaturated fatty acids. This technical guide provides an in-depth examination of cis-11-Methyl-2-dodecenoic acid, the archetypal DSF originally identified in Xanthomonas campestris, and its closely related analog, cis-2-dodecenoic acid or Burkholderia Diffusible Signal Factor (BDSF), produced by the opportunistic pathogen Burkholderia cenocepacia. This document details their biosynthesis, the intricate signaling pathways they modulate, their role in regulating virulence and biofilm formation, and the experimental protocols used for their study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate comprehension and application in research and drug development contexts.

Introduction to the DSF Family of Quorum Sensing Molecules

Quorum sensing enables bacteria to function as multicellular communities, regulating processes crucial for their survival and pathogenicity, such as biofilm formation, virulence factor production, and antibiotic resistance[1]. While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) for communication, a distinct and widespread signaling system relies on a family of fatty acids known as Diffusible Signal Factors (DSFs)[2][3].

The first member of this family, this compound, was identified in the plant pathogen Xanthomonas campestris[4]. Structurally similar molecules have since been found in other significant pathogens. Notably, Burkholderia cenocepacia, a bacterium of major concern for individuals with cystic fibrosis, produces cis-2-dodecenoic acid (BDSF)[5][6]. BDSF is structurally identical to DSF but lacks the terminal methyl group at the C-11 position[5]. These molecules are not merely chemical curiosities; they are potent regulators of genes that are critical for infection and persistence[5][6]. Understanding their mechanism of action is paramount for developing novel anti-virulence strategies.

Biosynthesis of BDSF

The synthesis of BDSF in Burkholderia cenocepacia is primarily accomplished by a single, highly conserved enzyme, RpfF. This protein is a homolog of the crotonase superfamily and possesses unique bifunctional activity[7][8].

The biosynthetic pathway is as follows:

  • Substrate Interception : The RpfF enzyme intercepts a key intermediate from the fatty acid synthesis pathway: the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid.

  • Dehydration : RpfF catalyzes a dehydration reaction, removing a water molecule to create a cis-2 double bond, forming cis-2-dodecenoyl-ACP.

  • Thioesterase Activity : The same enzyme then cleaves the thioester bond, releasing the free fatty acid, cis-2-dodecenoic acid (BDSF), into the cell[7].

This efficient, two-step process mediated by a single enzyme highlights a specialized branch of fatty acid metabolism dedicated to producing this critical signaling molecule.

The BDSF Signaling Pathway in Burkholderia cenocepacia

In B. cenocepacia, the BDSF signaling system operates in parallel with the AHL-based CepIR system and plays a dominant role in controlling virulence[7]. The core of the pathway involves the perception of the BDSF signal and the subsequent modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).

Key Components:

  • BDSF Signal : cis-2-dodecenoic acid, which diffuses across the cell membrane.

  • RpfR Receptor : A cytoplasmic sensor protein that directly binds BDSF. RpfR is a modular protein containing a Per/Arnt/Sim (PAS) domain for signal binding, and both a GGDEF and an EAL domain, which are responsible for the synthesis and degradation of c-di-GMP, respectively[7][9].

Mechanism of Action:

  • Signal Binding : As BDSF concentration increases with bacterial population density, it binds to the PAS domain of the RpfR receptor.

  • Conformational Change : This binding induces an allosteric conformational change in RpfR.

  • Activation of Phosphodiesterase Activity : The conformational change stimulates the phosphodiesterase activity of the EAL domain.

  • c-di-GMP Degradation : The activated EAL domain degrades c-di-GMP into linear diguanylate (pGpG).

  • Downstream Regulation : The resulting decrease in intracellular c-di-GMP levels is the key transduction step. This change influences the activity of various downstream effectors (e.g., transcription factors, enzymes) that control gene expression related to motility, biofilm formation, and the production of virulence factors like proteases[7][9].

This pathway directly links the detection of an extracellular population cue (BDSF) to the regulation of a key intracellular signaling hub (c-di-GMP), allowing for a coordinated population-wide behavioral shift.

BDSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm BDSF_out BDSF (cis-2-dodecenoic acid) BDSF_in BDSF BDSF_out->BDSF_in Diffusion mem RpfR RpfR Receptor (PAS-GGDEF-EAL) RpfF RpfF Enzyme RpfF->BDSF_in precursor 3-Hydroxydodecanoyl-ACP (from Fatty Acid Synthesis) precursor->RpfF Synthesis BDSF_in->BDSF_out Diffusion BDSF_in->RpfR c_di_GMP c-di-GMP RpfR->c_di_GMP Activates EAL domain (Phosphodiesterase) pGpG pGpG c_di_GMP->pGpG Virulence Virulence Factor Expression (e.g., Proteases) c_di_GMP->Virulence Promotes Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes

BDSF Biosynthesis and Signaling Pathway in B. cenocepacia.

Quantitative Data Summary

The activity of DSF-family molecules is concentration-dependent. The following tables summarize key quantitative data from published literature, providing a reference for effective concentrations and binding affinities.

Table 1: Bioactivity and Effective Concentrations of DSF-Family Molecules

MoleculeOrganism/SystemBioactivity MeasuredEffective ConcentrationReference(s)
BDSF (cis-2-dodecenoic acid)Xanthomonas campestrisActivation of RpfC autophosphorylationEC₅₀ ≈ 0.06 µM[10]
BDSF (cis-2-dodecenoic acid)Xanthomonas campestrisInduction of protease activity & engXCA gene expression2.0 µM[11]
DSF (this compound)DSF BiosensorMinimum concentration for biosensor induction~0.5 µM

Table 2: Binding Affinity of BDSF to Receptor RpfR

LigandReceptorTechniqueDissociation Constant (Kd)Reference(s)
BDSF (cis-2-dodecenoic acid)RpfR (PAS domain)Isothermal Titration Calorimetry (ITC)800 µM & 150 µM

Note: The reported Kd values in the micromolar-to-millimolar range are unusually high for a specific signaling interaction, which typically occurs in the nanomolar to low-micromolar range. This suggests that the interaction may be of low affinity or that experimental conditions significantly influenced the measurement. Further validation is recommended.

Table 3: Regulation of Gene Expression by the BDSF System in B. cenocepacia H111

Locus ID (J2315 Ortholog)Gene NameDescriptionFold Change (wt vs. ΔrpfF mutant)Reference(s)
BCAM0186bclAFucose-Binding Lectin+74.0[7]
BCAM0187bclCLectin+34.0[7]
BCAM0188bclBLectin+17.0[7]
BCAM0580-Hypothetical protein-12.0[7]
BCAM1953zntACation efflux system protein+6.2[7]
BCAM0897aidAAdhesin+4.1[7]

(+): Upregulated in the presence of a functional BDSF system. (-): Downregulated.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of BDSF.

Extraction of BDSF from Bacterial Supernatant

This protocol is adapted for the recovery of fatty acid signals from liquid culture.

Materials:

Procedure:

  • Culture Centrifugation : Centrifuge 500 mL of bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection : Carefully decant the supernatant into a clean flask.

  • Acidification : Acidify the supernatant to a pH of 2.0 by adding concentrated HCl. This step protonates the carboxylic acid group of BDSF, making it more soluble in organic solvents.

  • Solvent Extraction : Transfer the acidified supernatant to a separatory funnel. Add an equal volume (500 mL) of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation : Allow the layers to separate for 20 minutes. Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Drying : Pool the organic extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

  • Concentration : Filter out the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at 30°C.

  • Reconstitution : Resuspend the dried extract in 1 mL of methanol for analysis by HPLC or for use in bioassays. Store at -20°C.

Quantification of BDSF by High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for separating and quantifying BDSF.

Instrumentation and Conditions:

  • HPLC System : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient :

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Linear gradient from 90% to 40% B

    • 20-25 min: Hold at 40% B (equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

Procedure:

  • Standard Curve Preparation : Prepare a stock solution of pure BDSF standard (e.g., 1 mg/mL in methanol). Create a series of working standards (e.g., 0.1 µg/mL to 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation : Use the reconstituted extract from Protocol 5.1. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis : Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples.

  • Quantification : Determine the concentration of BDSF in the samples by interpolating their peak areas from the standard curve.

HPLC_Workflow start Start prep_standards Prepare BDSF Standards (0.1-100 µg/mL) start->prep_standards prep_sample Prepare Sample (Reconstituted Extract) start->prep_sample hplc_setup Set Up HPLC (C18 Column, Gradient, 210 nm) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject_standards Inject Standards hplc_setup->inject_standards inject_sample Inject Sample hplc_setup->inject_sample gen_curve Generate Standard Curve (Peak Area vs. Concentration) inject_standards->gen_curve quantify Quantify BDSF Concentration gen_curve->quantify get_peak Obtain Sample Peak Area inject_sample->get_peak get_peak->quantify end End quantify->end

Workflow for Quantification of BDSF using HPLC.
BDSF Bioassay Using a B. cenocepacia Reporter Strain

This bioassay utilizes a reporter strain to measure the biological activity of BDSF. The protocol is based on the construction of a lacZ reporter fusion to a BDSF-regulated promoter, such as the promoter for the bclACB lectin gene cluster.

Materials:

  • B. cenocepacia H111(PbclACB-lacZ) reporter strain.

  • B. cenocepacia ΔrpfF mutant (negative control, does not produce BDSF).

  • LB medium (or other suitable growth medium).

  • BDSF standards or extracts to be tested.

  • 96-well microplate.

  • Plate reader capable of measuring OD₆₀₀.

  • β-Galactosidase assay reagents (e.g., ONPG).

Procedure:

  • Inoculum Preparation : Grow overnight cultures of the reporter strain and the ΔrpfF mutant at 37°C.

  • Subculturing : Dilute the overnight cultures 1:100 into fresh medium in a 96-well plate.

  • Treatment Addition : Add different concentrations of the BDSF standard or the prepared extracts to the wells containing the reporter strain. Include wells with the reporter strain alone (basal expression) and the ΔrpfF mutant (negative control).

  • Incubation : Incubate the microplate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Growth Measurement : Measure the final optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • β-Galactosidase Assay : Perform a quantitative β-galactosidase assay on the cells from each well to measure the expression of the lacZ reporter gene. Results are typically expressed in Miller units.

  • Data Analysis : Normalize the β-galactosidase activity (Miller units) to the cell density (OD₆₀₀). Compare the reporter activity in the treated samples to the untreated control to determine the dose-dependent effect of BDSF.

Implications for Drug Development

The DSF/BDSF quorum sensing systems represent a prime target for the development of novel anti-infective therapies. Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, targeting QS pathways offers an "anti-virulence" approach.

Strategies include:

  • Inhibition of Biosynthesis : Developing small molecules that inhibit the RpfF enzyme would prevent the production of the signal.

  • Receptor Antagonism : Designing structural analogs of BDSF that bind to the RpfR receptor but do not trigger the downstream signaling cascade could competitively block the pathway.

  • Signal Degradation : Using enzymes that specifically degrade BDSF could disrupt communication.

By disarming pathogens rather than killing them, these strategies could reduce the expression of virulence factors and biofilm formation, making the bacteria more susceptible to clearance by the host immune system and conventional antibiotics, while potentially slowing the emergence of resistance.

Conclusion

The this compound (DSF) and cis-2-dodecenoic acid (BDSF) signaling molecules are central regulators of bacterial community behavior in several clinically important pathogens. Their biosynthesis via the RpfF enzyme and perception through dedicated receptors like RpfR constitute a well-defined pathway that directly links population density to virulence gene expression via the second messenger c-di-GMP. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate and target this critical quorum sensing system. Continued investigation into this pathway holds significant promise for the creation of next-generation therapies to combat challenging bacterial infections.

References

In-Depth Technical Guide: The Mechanism of Action of Diffusible Signal Factor (DSF) in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Diffusible Signal Factor (DSF) family of signaling molecules, a cornerstone of quorum sensing in a variety of Gram-negative bacteria. This document details the biosynthesis, perception, and transduction of the DSF signal, with a particular focus on the well-characterized model organism Xanthomonas campestris. It includes quantitative data on system dynamics, detailed experimental protocols for studying DSF signaling, and visual representations of the key pathways and workflows.

Introduction to DSF-Mediated Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is crucial for regulating processes that are most effective when undertaken by a group, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2]. While many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) for QS, bacteria of the Xanthomonas genus, among others, employ a distinct system based on fatty acid molecules known as Diffusible Signal Factors (DSFs)[2][3].

The DSF family are cis-2-unsaturated fatty acids, with the archetypal molecule from Xanthomonas campestris being cis-11-methyl-2-dodecenoic acid[4]. Structurally related molecules, such as BDSF (cis-2-dodecenoic acid) from Burkholderia cenocepacia and CDSF from Xylella fastidiosa, have been identified in other pathogens, highlighting the widespread importance of this signaling system[2]. The core machinery for DSF synthesis and perception is encoded by the rpf (regulation of pathogenicity factors) gene cluster[2][3].

This guide will dissect the DSF signaling pathway, from the synthesis of the signal to the ultimate modulation of target gene expression, providing the technical details necessary for researchers in microbiology and drug development.

The Core Signaling Pathway: RpfF, RpfC, and RpfG

The DSF signaling pathway is primarily controlled by three key proteins encoded by the rpf gene cluster: RpfF (the synthase), RpfC (the sensor kinase), and RpfG (the response regulator)[1][4]. The activity of this system is tightly regulated by bacterial cell density.

DSF Biosynthesis by RpfF

DSF synthesis is catalyzed by the cytoplasmic enzyme RpfF[2]. RpfF utilizes intermediates from the fatty acid biosynthesis pathway to generate the DSF molecule. The expression and activity of RpfF are themselves subject to regulation by the DSF signaling pathway, creating a sophisticated feedback loop.

Cell Density-Dependent Regulation

The state of the DSF signaling cascade is determined by the concentration of DSF, which serves as a proxy for cell population density.

  • Low Cell Density: At low population densities, the concentration of extracellular DSF is minimal. Under these conditions, the sensor kinase RpfC, a transmembrane protein, is in an inactive state. A key regulatory interaction occurs where the REC (receiver) domain of RpfC binds directly to the DSF synthase RpfF, inhibiting its enzymatic activity and thus preventing further DSF synthesis[2]. Intracellularly, levels of the second messenger cyclic dimeric GMP (c-di-GMP) are high. This c-di-GMP binds to a global transcriptional regulator, Clp, preventing it from activating the expression of virulence genes[2].

  • High Cell Density: As the bacterial population grows, DSF accumulates in the environment. Upon reaching a threshold concentration, DSF binds to the periplasmic sensor domain of RpfC[1]. This binding event induces a conformational change in RpfC, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator RpfG. Phosphorylated RpfG becomes an active phosphodiesterase, which degrades c-di-GMP. The resulting decrease in c-di-GMP levels liberates Clp, allowing it to bind to the promoters of target genes and activate the transcription of virulence factors, including extracellular enzymes and exopolysaccharides, and promote biofilm dispersal[2][5].

Quantitative Data and System Dynamics

Understanding the quantitative aspects of the DSF signaling pathway is critical for modeling its behavior and for designing targeted inhibitors.

Binding Affinity

The interaction between DSF and its receptors is a key step in signal perception. While the primary sensor in Xanthomonas is the membrane-bound RpfC, a secondary soluble sensor, RpfS, has also been identified.

Ligand Receptor Method Dissociation Constant (Kd) Source
DSF RpfS (PAS domain) Isothermal Titration Calorimetry (ITC) 1.4 µM
DSF RpfC (liposome) Microscale Thermophoresis (MST) Binding confirmed, specific Kd not reported

Table 1: Known binding affinities in the DSF signaling system. The affinity of DSF for the primary sensor RpfC is challenging to measure directly due to its membrane-bound nature, but binding has been confirmed.

Effective Concentrations

The biological response to DSF is concentration-dependent. Various studies have used a range of DSF concentrations to elicit physiological responses in DSF-deficient (ΔrpfF) mutants.

Organism Phenotype Restored/Induced Effective DSF Concentration Source
Xanthomonas oryzae pv. oryzae EPS and enzyme production 3 µM [4]
Xanthomonas campestris EPS production 5 µM [4]
Xanthomonas albilineans Chemotaxis gene expression 2-10 µM [4]
Arabidopsis thaliana (Plant Immunity) Priming of defense response 2 µM

Table 2: Experimentally determined effective concentrations of DSF. These values provide a practical range for designing experiments to study DSF-mediated phenotypes.

Transcriptomic and Proteomic Changes

Activation of the DSF pathway leads to global changes in gene and protein expression. Studies comparing wild-type strains to rpf mutants have identified numerous regulated targets.

Gene/Protein Function Regulation by DSF Organism Fold Change Source
engXCA Endoglucanase Positive X. campestris Data in primary lit. [1]
hpa1 T3SS Helper Protein Positive X. citri Data in primary lit.
cheY Chemotaxis Protein Positive X. albilineans -1.26 (Log2FC) [4]
SOD Superoxide Dismutase Positive X. citri Up-regulated
MltB Transglycosylase Positive X. citri Up-regulated

Table 3: Examples of genes and proteins regulated by the DSF signaling pathway. Fold change data is often presented in the primary transcriptomic/proteomic studies. The endoglucanase gene engXCA is a well-established reporter for DSF activity[1].

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DSF signaling pathway.

Protocol: DSF Extraction and Quantification by UPLC-MS/MS

This protocol is for the extraction of DSF from bacterial culture supernatants and its quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • DSF standard (e.g., this compound).

  • Centrifuge and appropriate tubes.

  • Rotary evaporator or nitrogen evaporator.

  • UPLC-MS/MS system.

Procedure:

  • Culture Preparation: Grow the Xanthomonas strain in a suitable liquid medium (e.g., PSA) to the stationary phase.

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant.

  • Acidification: Acidify the supernatant to pH 4.0 using HCl to protonate the fatty acid for efficient extraction.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant.

    • Vortex vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction process two more times, pooling the organic phases.

  • Drying: Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of methanol (e.g., 200 µL). This is the concentrated DSF sample.

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Use a suitable C18 column for separation.

    • Employ a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for DSF.

  • Quantification: Prepare a standard curve using known concentrations of the DSF standard. Calculate the concentration of DSF in the sample by comparing its peak area to the standard curve.

Protocol: DSF Bioassay Using an engXCA Promoter-Reporter Strain

This bioassay uses a reporter strain to quantify DSF activity based on the induction of a DSF-responsive promoter. The promoter of the endoglucanase gene engXCA is commonly used for this purpose[1].

Materials:

  • DSF reporter strain (e.g., X. campestris ΔrpfF mutant containing a plasmid with PengXCA-gus fusion).

  • Test samples (e.g., culture extracts, synthetic compounds).

  • DSF standard of known concentration.

  • 96-well microtiter plates.

  • GUS substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide, MUG).

  • Plate reader capable of fluorescence measurement (Excitation: 365 nm, Emission: 455 nm).

Procedure:

  • Reporter Strain Culture: Grow the X. campestris reporter strain overnight in a suitable medium with appropriate antibiotics for plasmid maintenance.

  • Assay Preparation:

    • Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

    • In a 96-well plate, add a defined volume (e.g., 180 µL) of the diluted reporter culture to each well.

  • Sample Addition:

    • Add a small volume (e.g., 20 µL) of your test samples, controls, and DSF standards (for creating a standard curve) to the wells.

  • Incubation: Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours) to allow for induction of the reporter gene.

  • GUS Assay:

    • After incubation, add the GUS substrate MUG to each well to a final concentration of ~0.2 mg/mL.

    • Measure fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase over time (this represents GUS activity).

    • Plot the GUS activity against the known concentrations of the DSF standard to generate a standard curve.

    • Determine the DSF activity in your test samples by interpolating their GUS activity values on the standard curve.

Protocol: Measuring c-di-GMP Levels by LC-MS/MS

This protocol outlines the extraction and quantification of the second messenger c-di-GMP from bacterial cells.

Materials:

  • Bacterial cell pellets.

  • Acetonitrile, Methanol, Water (all LC-MS grade).

  • Formic acid.

  • Centrifuge, sonicator, or bead beater.

  • LC-MS/MS system.

  • c-di-GMP standard.

Procedure:

  • Cell Harvesting: Quickly harvest bacterial cells from a liquid culture by centrifugation. The speed of this step is critical to preserve the in vivo nucleotide levels.

  • Extraction:

    • Resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water, 40:40:20 v/v/v).

    • Lyse the cells using a sonicator or bead beater while keeping the sample on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in a small volume of water or the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a method optimized for polar molecule separation, such as reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC).

    • Set the mass spectrometer to detect the specific mass transition for c-di-GMP.

  • Quantification: Create a standard curve with a c-di-GMP standard and normalize the quantified c-di-GMP amount to the total protein concentration or cell number of the initial sample.

Visualizing Signaling Pathways and Workflows

Diagrams created using the DOT language are provided below to visualize the key processes in DSF signaling.

DSF_Signaling_Pathway cluster_low_density Low Cell Density (Low DSF) cluster_high_density High Cell Density (High DSF) RpfC_inactive RpfC RpfF_inactive RpfF RpfC_inactive->RpfF_inactive Binds & Inhibits c_di_GMP_high c-di-GMP (High) Clp_sequestered Clp c_di_GMP_high->Clp_sequestered Binds & Sequesters Virulence_Genes_off Virulence Genes (OFF) Clp_sequestered->Virulence_Genes_off Cannot Activate DSF DSF RpfC_active RpfC-P DSF->RpfC_active Binds RpfG RpfG RpfC_active->RpfG P RpfG_active RpfG-P (Active PDE) RpfG->RpfG_active c_di_GMP_low c-di-GMP (Low) RpfG_active->c_di_GMP_low Degrades Clp_free Clp (Free) c_di_GMP_low->Clp_free Releases Virulence_Genes_on Virulence Genes (ON) Clp_free->Virulence_Genes_on Activates

Caption: The core DSF quorum sensing signaling pathway in Xanthomonas.

DSF_Quantification_Workflow cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis Culture 1. Grow Bacterial Culture (e.g., stationary phase) Centrifuge1 2. Centrifuge to Pellet Cells Culture->Centrifuge1 Supernatant 3. Collect & Acidify Supernatant Centrifuge1->Supernatant Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drydown 5. Evaporate Solvent Extraction->Drydown Reconstitute 6. Reconstitute in Methanol Drydown->Reconstitute Inject 7. Inject Sample Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. Mass Spectrometry Detection (MRM Mode) Separate->Detect Quantify 10. Quantify Against Standard Curve Detect->Quantify

Caption: Experimental workflow for DSF extraction and quantification.

Conclusion and Future Directions

The DSF-mediated quorum sensing system is a complex and elegant regulatory network that is integral to the virulence and lifestyle of many important bacterial pathogens. The RpfC/RpfG two-component system, modulated by the second messenger c-di-GMP, provides a clear pathway from signal perception to transcriptional response. As our understanding of this pathway deepens, so does the potential for developing novel anti-virulence strategies.

Future research will likely focus on several key areas:

  • Structural Biology: High-resolution structures of the full-length RpfC sensor in both its DSF-bound and unbound states will provide invaluable insights into the mechanism of signal transduction across the cell membrane.

  • Inhibitor Development: Targeting the DSF-RpfC interaction or the enzymatic activities of RpfF or RpfG represents a promising avenue for the development of new therapeutics that disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance.

  • Signal Diversity and Crosstalk: Further characterization of the diversity of DSF-family signals and their roles in interspecies and inter-kingdom communication will broaden our understanding of the chemical ecology of microbial communities.

This guide provides a foundational and technical resource for professionals aiming to study or target this critical bacterial communication system. The provided protocols and data serve as a starting point for robust and reproducible research in this exciting field.

References

Spectroscopic and Signaling Analysis of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and biological signaling context for cis-11-Methyl-2-dodecenoic acid. This fatty acid is a crucial quorum-sensing signal molecule, also known as Diffusible Signal Factor (DSF), in various Gram-negative bacteria. It plays a significant role in regulating virulence, biofilm formation, and other collective behaviors, making it a key target for novel antimicrobial strategies.

Spectroscopic Data

While commercial suppliers confirm the identity and purity of synthetic this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1], detailed public access to the raw spectral data is limited. The following tables are structured to present the expected spectroscopic data.

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available

Table 3: Mass Spectrometry Data for this compound

m/zFragmentation
Data not publicly available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, based on standard analytical techniques for similar fatty acid molecules, the following methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring 1H and 13C NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).

  • Instrument: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • 1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for all protons, and a relaxation delay to ensure quantitative accuracy if needed.

  • 13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. This experiment often requires a larger number of scans due to the lower natural abundance of the 13C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

The following is a detailed protocol for the analysis of DSF family signals, including this compound, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[2][3]

  • Sample Extraction:

    • For bacterial cultures, centrifuge the cell suspension to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic phase to dryness and resuspend the residue in methanol.

  • Chromatographic Separation:

    • Utilize a UPLC system equipped with a C18 reversed-phase column.

    • Employ a gradient elution with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-2 min, 100% A; 2-11 min, 0% to 100% B; 11-13 min, 100% B; 13-15 min, 100% to 0% B.

  • Mass Spectrometric Detection:

    • Couple the UPLC system to a time-of-flight (TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in negative ionization mode.

    • Typical MS source parameters are as follows:

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psig

      • Sheath Gas Temperature: 350 °C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3,500 V

      • Nozzle Voltage: 200 V

    • Acquire data over a mass range of m/z 100-1700.

Signaling Pathway

This compound is a key signaling molecule in the Diffusible Signal Factor (DSF) quorum-sensing pathway of the plant pathogen Xanthomonas campestris. This pathway regulates the expression of virulence factors and biofilm formation. The core components of this signaling cascade are the sensor kinase RpfC and the response regulator RpfG.[4][5][6][7]

DSF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP Activates phosphodiesterase activity Clp Clp (Transcriptional Regulator) c_di_GMP->Clp Reduces binding to Clp Virulence_Genes Virulence Gene Expression Clp->Virulence_Genes Derepresses transcription DSF DSF (this compound) DSF->RpfC Binds to sensor domain

Caption: DSF signaling pathway in Xanthomonas.

The binding of DSF to the sensor kinase RpfC, located in the cell membrane, initiates a phosphorylation cascade. This leads to the activation of the response regulator RpfG in the cytoplasm. Activated RpfG functions as a phosphodiesterase, reducing the cellular levels of cyclic di-GMP. This reduction in cyclic di-GMP alleviates the repression of the transcriptional regulator Clp, allowing for the expression of virulence genes.[5][6][7]

This technical guide serves as a foundational resource for researchers engaged in the study of bacterial quorum sensing and the development of novel therapeutics targeting these communication systems. While a complete set of empirical spectroscopic data for this compound remains to be publicly documented, the provided protocols and pathway information offer a robust framework for further investigation.

References

A Technical Guide to cis-11-Methyl-2-dodecenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Diffusible Signal Factor: Commercial Availability, Synthesis, and Biological Evaluation

Introduction

cis-11-Methyl-2-dodecenoic acid is a fatty acid signaling molecule that functions as a diffusible signal factor (DSF) in the quorum sensing (QS) systems of various Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance.[2][3] As a key signaling molecule, this compound and its signaling pathway represent a promising target for the development of novel anti-biofilm and anti-virulence therapeutics. This technical guide provides an in-depth overview of the commercial suppliers, a representative chemical synthesis protocol, and detailed methodologies for key biological assays relevant to the study of this molecule.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically for research purposes. The purity, formulation, and available quantities can vary between suppliers. The following table summarizes the offerings from several prominent vendors.

SupplierProduct NameCAS NumberPurityFormulationAvailable QuantitiesStorage
Cayman Chemical cis-Δ²-11-methyl-Dodecenoic Acid677354-23-3≥98%A solution in methyl acetate1 mg, 5 mg, 10 mg-20°C
Sigma-Aldrich (MilliporeSigma) This compound677354-23-3≥90.0% (HPLC)Not specified10 mg-20°C
MedChemExpress This compound677354-23-3>98%Not specified1 mg, 5 mg, 10 mg-20°C (powder)
Abcam This compound, Diffusible signal factor677354-23-3>97%LiquidNot specified-20°C
Biomol (distributes Chemodex) This compound677354-23-3Not specifiedNot specifiedNot specified-20°C
AdipoGen Life Sciences (distributes Chemodex) This compound677354-23-3Not specifiedWhite to beige liquid (at RT) / solid (at -20°C), Soluble in chloroformNot specified-20°C
CymitQuimica (distributes Targetmol) This compound677354-23-3Not specifiedSolidNot specifiedNot specified

Experimental Protocols

Representative Chemical Synthesis via Wittig Reaction

The synthesis of this compound can be achieved through various organic synthesis routes. The Wittig reaction is a well-established method for the formation of alkenes and is particularly useful for generating the cis-double bond when using non-stabilized ylides.[4][5] The following is a representative protocol based on the principles of the Wittig reaction.

Materials:

Procedure:

  • Ylide Generation (if starting from a phosphonium salt):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate triphenylphosphonium salt in anhydrous THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a stoichiometric amount of n-BuLi. The solution will typically change color, indicating the formation of the ylide.

    • Allow the reaction to stir at this temperature for 1-2 hours.

  • Wittig Reaction:

    • To the ylide solution, slowly add a solution of 10-methylundecanal in anhydrous THF while maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester Intermediate:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, an ethyl ester of this compound, by silica gel column chromatography.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of THF, methanol, and water.[6]

    • Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 2 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in a vacuum to yield this compound.

Biofilm Inhibition Assay

This protocol describes a common method to assess the ability of this compound to inhibit biofilm formation using a microtiter plate assay.[7][8]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Stenotrophomonas maltophilia)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water or 95% ethanol (B145695) for solubilization

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the bacterial strain in the appropriate medium at its optimal temperature with shaking.

    • Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Plate Setup:

    • Add the diluted bacterial culture to the wells of a 96-well plate.

    • Add serial dilutions of the this compound stock solution to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation:

    • Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells and medium from the wells by aspiration or gentle decanting.

    • Wash the wells gently with PBS to remove any remaining unattached cells.

    • Air-dry the plate.

    • Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the crystal violet that has stained the biofilm by adding 30% acetic acid or 95% ethanol to each well.

    • Quantify the absorbance of the solubilized crystal violet using a microplate reader at a wavelength of 570-595 nm.

Visualizations

DSF Signaling Pathway in Gram-Negative Bacteria

dsf_signaling cluster_cell Bacterial Cell RpfF RpfF (Synthase) DSF cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF Synthesis DSF_out Extracellular DSF DSF->DSF_out Diffusion RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation (DSF binding) Downstream Downstream Effectors (e.g., c-di-GMP modulation) RpfG->Downstream Genes Virulence & Biofilm Gene Regulation Downstream->Genes DSF_out->RpfC Signal Perception

Caption: A simplified diagram of the DSF quorum sensing pathway.

Experimental Workflow for Procurement and Analysis

experimental_workflow cluster_procurement Procurement cluster_analysis Biological Analysis Identify Suppliers Identify Suppliers Compare Specs Compare Specifications (Purity, Quantity, Price) Identify Suppliers->Compare Specs Purchase Purchase Compare Specs->Purchase Receive & Store Receive & Store at -20°C Purchase->Receive & Store Prepare Stock Prepare Stock Solution Receive & Store->Prepare Stock Biofilm Assay Biofilm Inhibition Assay Prepare Stock->Biofilm Assay QS Reporter Assay Quorum Sensing Reporter Assay Prepare Stock->QS Reporter Assay Data Analysis Data Analysis & Interpretation Biofilm Assay->Data Analysis QS Reporter Assay->Data Analysis

Caption: A logical workflow for procuring and analyzing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of cis-11-Methyl-2-dodecenoic acid, a quorum-sensing signal molecule involved in microbial communication. The synthesis is based on a stereoselective Wittig reaction to construct the crucial cis-carbon-carbon double bond. This protocol outlines the preparation of the necessary precursors, the Wittig reaction itself, and the final deprotection and purification steps. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

This compound is a diffusible signal factor (DSF) that plays a significant role in the regulation of virulence and biofilm formation in various bacterial pathogens. Its specific structure, featuring a cis double bond, is critical for its biological activity. The ability to synthesize this molecule with high stereoselectivity is therefore of great interest for studying microbial signaling pathways and for the development of novel antimicrobial agents. The synthetic strategy presented here employs a Wittig reaction, a powerful and versatile method for alkene synthesis.

Data Presentation

StepCompoundStarting Material(s)ReagentsSolvent(s)Typical Yield (%)Purity (%)
1. Aldehyde Synthesis10-Methylundecanal (B128124)10-MethylundecanolPyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) (DCM)Dichloromethane85-95>95 (GC-MS)
2. Phosphonium Salt(Carboxymethyl)triphenylphosphonium bromideTriphenylphosphine (B44618), Bromoacetic acidToluene (B28343)Toluene90-98>98 (NMR)
3. EsterificationMethyl (triphenylphosphonio)acetate bromide(Carboxymethyl)triphenylphosphonium bromideMethanol (B129727), Sulfuric acid (catalytic)Methanol95-99>98 (NMR)
4. Wittig ReactionMethyl cis-11-Methyl-2-dodecenoate10-Methylundecanal, Methyl (triphenylphosphonio)acetate bromideSodium hexamethyldisilazide (NaHMDS)THF60-75>95 (GC-MS)
5. DeprotectionThis compoundMethyl cis-11-Methyl-2-dodecenoateLithium hydroxide (B78521) (LiOH), Tetrahydrofuran (B95107) (THF), WaterTHF/Water85-95>98 (HPLC)

Experimental Protocols

Synthesis of 10-Methylundecanal
  • To a stirred solution of 10-methylundecanol (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield 10-methylundecanal as a colorless oil.

Synthesis of (Carboxymethyl)triphenylphosphonium bromide
  • In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) and bromoacetic acid (1 equivalent) in toluene.

  • Reflux the mixture for 4-6 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to obtain (carboxymethyl)triphenylphosphonium bromide.

Esterification of the Phosphonium Salt
  • Suspend (carboxymethyl)triphenylphosphonium bromide (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-16 hours.

  • Cool the solution and remove the methanol under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield methyl (triphenylphosphonio)acetate bromide.

Wittig Reaction for Methyl cis-11-Methyl-2-dodecenoate
  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyl (triphenylphosphonio)acetate bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents, as a solution in THF) to the suspension. The color will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 10-methylundecanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford methyl cis-11-Methyl-2-dodecenoate.

Deprotection to this compound
  • Dissolve methyl cis-11-Methyl-2-dodecenoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 equivalents).

  • Stir the mixture at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent at low temperature if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_protection Protection cluster_wittig Wittig Reaction cluster_deprotection Deprotection & Purification 10_Methylundecanol 10-Methylundecanol 10_Methylundecanal 10-Methylundecanal 10_Methylundecanol->10_Methylundecanal PCC, DCM Triphenylphosphine Triphenylphosphine Phosphonium_Salt_Acid (Carboxymethyl)triphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt_Acid Bromoacetic_acid Bromoacetic Acid Bromoacetic_acid->Phosphonium_Salt_Acid Protected_Product Methyl cis-11-Methyl-2-dodecenoate 10_Methylundecanal->Protected_Product Phosphonium_Salt_Ester Methyl (triphenylphosphonio)acetate bromide Phosphonium_Salt_Acid->Phosphonium_Salt_Ester MeOH, H₂SO₄ Phosphonium_Salt_Ester->Protected_Product NaHMDS, THF Final_Product This compound Protected_Product->Final_Product LiOH, THF/H₂O

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Biofilm Dispersal Using Diffusible Signal Factor (DSF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diffusible Signal Factor (DSF) and its analogs, such as cis-2-decenoic acid, for the dispersal of bacterial biofilms. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for quantifying biofilm dispersal.

Introduction to DSF-Mediated Biofilm Dispersal

Diffusible Signal Factor (DSF) is a family of fatty acid signaling molecules involved in quorum sensing, a process of cell-to-cell communication in bacteria.[1][2] These molecules play a crucial role in regulating various bacterial behaviors, including virulence and biofilm formation.[2][3] A key characteristic of DSF signaling is its ability to induce the dispersal of established biofilms, transitioning bacteria from a sessile, matrix-enclosed community to a planktonic, free-swimming state.[4][5][6] This property makes DSF and its analogs promising candidates for novel anti-biofilm therapies.

The most well-studied DSF is cis-11-methyl-2-dodecenoic acid, originally identified in Xanthomonas campestris.[1][7] Another prominent member of this family is cis-2-decenoic acid, produced by Pseudomonas aeruginosa, which has demonstrated broad-spectrum biofilm dispersal activity against a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[4][6][8]

DSF Signaling Pathway

The canonical DSF signaling pathway, extensively studied in Stenotrophomonas maltophilia and Xanthomonas campestris, involves the rpf (regulation of pathogenicity factors) gene cluster.[1][2][3][7] The key components are:

  • RpfF: A synthase responsible for the production of the DSF signal molecule.[1][2][3]

  • RpfC: A sensor histidine kinase that detects extracellular DSF.[1][2]

  • RpfG: A response regulator that, upon activation by RpfC, functions as a phosphodiesterase to degrade the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[9][10]

A decrease in the intracellular concentration of c-di-GMP is a central event in biofilm dispersal.[11][12][13] This reduction in c-di-GMP levels leads to the expression of genes encoding enzymes that degrade the biofilm matrix, such as mannanases, and promotes bacterial motility, ultimately resulting in the release of individual cells from the biofilm.[14]

DSF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DSF DSF RpfC RpfC (Sensor Kinase) DSF->RpfC RpfG RpfG (Response Regulator/ Phosphodiesterase) RpfC->RpfG Activates c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Biofilm_Matrix_Degradation Biofilm Matrix Degradation c_di_GMP->Biofilm_Matrix_Degradation Inhibits Motility Increased Motility c_di_GMP->Motility Inhibits Dispersal Biofilm Dispersal Biofilm_Matrix_Degradation->Dispersal Motility->Dispersal

DSF Signaling Pathway for Biofilm Dispersal.

Experimental Workflow for Biofilm Dispersal Assay

A typical workflow for assessing the biofilm dispersal activity of DSF involves several key stages, from initial bacterial culture to the final quantification of biofilm reduction.

Experimental_Workflow start Start culture Overnight Bacterial Culture start->culture dilution Dilution of Culture (e.g., 1:100) culture->dilution biofilm_formation Biofilm Formation (24-48h incubation) dilution->biofilm_formation wash1 Wash to Remove Planktonic Cells biofilm_formation->wash1 dsf_treatment DSF Treatment (Incubation with DSF solution) wash1->dsf_treatment quantification Quantification of Remaining Biofilm dsf_treatment->quantification end End quantification->end

General workflow for a DSF-mediated biofilm dispersal assay.

Quantitative Data Summary

The following tables summarize the effective concentrations of DSF and its analogs for biofilm dispersal against various microorganisms.

Table 1: Biofilm Dispersal Activity of cis-2-Decenoic Acid (CDA)

Target MicroorganismEffective CDA ConcentrationBiofilm Reduction (%)Reference
Pseudomonas aeruginosa100 nMNot specified[8]
Escherichia coli310 nM~80% (in combination with antibiotics)[4][5]
Staphylococcus aureus310 nM~80% (in combination with disinfectants)[4]
Bacillus cereus310 nM~80% (in combination with disinfectants)[4]
Salmonella enterica310 nM~80% (in combination with disinfectants)[4]
Klebsiella pneumoniae310 nM>78% (in combination with antibiotics)[5]

Table 2: Biofilm Dispersal Activity of Other DSF Family Molecules

DSF MoleculeTarget MicroorganismEffective ConcentrationEffectReference
This compoundXanthomonas campestrisNot specifiedTriggers dispersal of aggregates[14]
DSF (unspecified)Bacillus subtilis50 µMEnhances antibiotic susceptibility[6]

Experimental Protocols

Protocol 1: Microtiter Plate Assay for Biofilm Dispersal using Crystal Violet Staining

This protocol is a high-throughput method for screening and quantifying the biofilm dispersal activity of DSF.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • DSF stock solution (e.g., in ethanol (B145695) or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid solution

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. Dilute the overnight culture 1:100 in fresh medium.

  • Biofilm Formation:

    • Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Include wells with sterile medium only as a negative control.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.[15][16]

  • Washing:

    • Carefully remove the planktonic culture from each well by aspiration.

    • Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.[17][18]

  • DSF Treatment:

    • Prepare different concentrations of DSF in fresh growth medium.

    • Add 200 µL of the DSF solutions to the wells containing the pre-formed biofilms.

    • Add 200 µL of fresh medium without DSF to control wells.

    • Incubate the plate for a specified period (e.g., 1-4 hours) at the optimal growth temperature.

  • Quantification using Crystal Violet:

    • Discard the medium from the wells and wash twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15][19]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[15]

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[15][16]

    • Measure the absorbance at 595 nm using a microplate reader.[15] A lower absorbance in DSF-treated wells compared to the control indicates biofilm dispersal.

Protocol 2: Flow Cell System for Real-Time Visualization of Biofilm Dispersal

This method allows for the direct observation of biofilm architecture and its dispersal under hydrodynamic conditions.

Materials:

  • Flow cell system with a peristaltic pump

  • Microscope (preferably a confocal laser scanning microscope - CLSM)

  • Bacterial strain of interest (may be fluorescently tagged)

  • Appropriate growth medium

  • DSF stock solution

  • Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

Procedure:

  • System Assembly and Sterilization: Assemble and sterilize the flow cell system according to the manufacturer's instructions.

  • Inoculation:

    • Inject the diluted bacterial culture into the flow cell channels.

    • Allow the bacteria to attach to the surface for 1-2 hours under no-flow conditions.[4]

  • Biofilm Growth:

    • Initiate a continuous flow of fresh medium at a low flow rate.

    • Grow the biofilm for 2-5 days, or until a mature biofilm has formed.[15][20]

  • DSF Treatment:

    • Switch the medium flow to a medium containing the desired concentration of DSF.

    • Use a control channel with medium lacking DSF.

  • Microscopic Observation:

    • Monitor the biofilm structure in real-time using microscopy.

    • If using fluorescent stains, they can be introduced into the medium to visualize changes in biofilm architecture and cell viability.[4]

  • Image Analysis:

    • Capture images at different time points to document the dispersal process.

    • Image analysis software can be used to quantify changes in biofilm biomass, thickness, and surface coverage.

Conclusion

The protocols and data presented provide a framework for investigating the biofilm dispersal properties of DSF and its analogs. These signaling molecules represent a promising avenue for the development of novel strategies to combat biofilm-related infections and biofouling. The provided methodologies can be adapted for screening new DSF derivatives and for studying the molecular mechanisms underlying biofilm dispersal in various bacterial species.

References

Preparation of Stock Solutions for cis-11-Methyl-2-dodecenoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as Diffusible Signal Factor (DSF), is a quorum-sensing signal molecule involved in the cell-to-cell communication of various pathogenic bacteria, including Xanthomonas campestris. It plays a crucial role in regulating virulence, biofilm formation, and the expression of pathogenicity-related genes. Accurate and consistent preparation of stock solutions is paramount for researchers and drug development professionals studying these processes to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation of stock solutions of this compound, tailored for use in microbiology and cell biology applications.

Physicochemical Properties and Solubility Data

This compound is a medium-chain fatty acid.[1] Understanding its physical and chemical properties is essential for proper handling and solution preparation.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
CAS Number 677354-23-3
Appearance White to beige liquid (at RT) / solid (at -20°C)[2]
Storage Conditions -20°C, protect from light and moisture[2]
Stability ≥ 2 years at -20°C[3]

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for selecting the appropriate solvent for your stock solution.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[3]
Ethanol (B145695)30 mg/mL[3]
ChloroformSoluble[2]
Ethanol:PBS (pH 7.2) (1:8)0.5 mg/mL[3]

Experimental Protocols

This section outlines two primary protocols for preparing stock solutions of this compound: a high-concentration organic stock and an aqueous working stock for direct use in bioassays.

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol is suitable for preparing a concentrated stock solution that can be stored for long periods and diluted into various experimental media as needed.

Materials:

  • This compound (solid or as a solution in methyl acetate)

  • Anhydrous ethanol, DMSO, or DMF (spectrophotometric grade or higher)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Preparation of the Compound:

    • If using solid this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • If the compound is supplied as a solution in an organic solvent like methyl acetate, it can be used directly for dilution or the solvent can be evaporated under a gentle stream of nitrogen gas to obtain the neat oil before dissolving in the desired solvent.

  • Weighing (for solid form):

    • In a sterile microcentrifuge tube or on weighing paper, carefully weigh the desired amount of this compound using an analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution:

    • Transfer the weighed compound to a sterile, amber glass vial.

    • Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to achieve the desired concentration. For example, for a 10 mg/mL solution with 10 mg of the compound, add 1 mL of solvent.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage:

    • Store the stock solution at -20°C in the tightly sealed amber vial to protect it from light. When stored properly, the organic stock solution is stable for at least two years.[3]

Protocol 2: Preparation of an Aqueous Working Solution for Bioassays

For many biological applications, especially those involving cell cultures, it is necessary to prepare a working solution in an aqueous medium. This protocol describes the dilution of the organic stock into a buffer or culture medium.

Materials:

  • High-concentration organic stock solution of this compound (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or desired sterile culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing the Stock Solution:

    • Remove the high-concentration organic stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the organic stock solution into the desired aqueous buffer or culture medium to achieve the final working concentration.

    • Important: To avoid precipitation of the fatty acid, it is crucial to add the organic stock solution to the aqueous medium while vortexing. Do not add the aqueous medium to the organic stock.

    • For example, to prepare a 100 µM working solution from a 10 mg/mL stock in ethanol:

      • The molar concentration of the stock is approximately 47.1 mM (10 mg/mL / 212.33 g/mol ).

      • To make 1 mL of a 100 µM solution, you would need to dilute the stock 1:471.

      • A practical approach is to perform a two-step dilution:

        • First, dilute the 47.1 mM stock 1:10 in the aqueous medium to get a 4.71 mM intermediate solution (e.g., 10 µL of stock into 90 µL of medium).

        • Then, dilute the 4.71 mM intermediate solution 1:47.1 to get the final 100 µM concentration (e.g., 21.2 µL of the intermediate into 978.8 µL of medium).

  • Final Mixing and Use:

    • Vortex the final aqueous working solution gently before use to ensure homogeneity.

    • It is recommended to prepare fresh aqueous working solutions for each experiment to avoid potential degradation or precipitation over time.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing both high-concentration organic stock and aqueous working solutions of this compound.

G Workflow for Preparing this compound Solutions cluster_0 Protocol 1: High-Concentration Organic Stock cluster_1 Protocol 2: Aqueous Working Solution A Start: Obtain this compound (solid or in methyl acetate) B Equilibrate to Room Temperature A->B C Weigh Solid Compound or Evaporate Solvent B->C D Dissolve in Organic Solvent (Ethanol, DMSO, or DMF) C->D E Vortex until Fully Dissolved D->E F Store at -20°C in Amber Vial E->F G Thaw Organic Stock Solution F->G For Experimental Use H Perform Serial Dilutions into Aqueous Medium (e.g., PBS) G->H I Vortex During Dilution to Prevent Precipitation H->I J Use Freshly Prepared for Bioassay I->J

Caption: A flowchart outlining the preparation of stock and working solutions.

Application Example: Quorum Sensing Bioassay in Xanthomonas campestris

In a typical bioassay to study the effect of DSF on Xanthomonas campestris, a range of concentrations of the aqueous working solution would be added to the bacterial culture medium. The final concentration of the organic solvent (e.g., ethanol or DMSO) in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. A solvent control (medium with the same concentration of the organic solvent but without the fatty acid) should always be included in the experimental design. The minimum concentration of this compound required to induce a DSF biosensor has been reported to be approximately 0.5 µM.

Safety Precautions

  • This compound may cause skin and eye irritation.

  • It is recommended to handle the compound and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

In vitro and in vivo applications of cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Microbiology

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as Diffusible Signal Factor (DSF), is a fatty acid signaling molecule involved in cell-to-cell communication, or quorum sensing (QS), in a variety of pathogenic bacteria.[1][2] It plays a crucial role in regulating virulence, biofilm formation, and the expression of other group behaviors.[1] Initially identified in Xanthomonas campestris, DSF and its analogues represent a widespread family of signaling molecules in Gram-negative bacteria.[3] Understanding the in vitro and in vivo applications of this compound is critical for developing novel strategies to control bacterial infections and biofilms.

In Vitro Applications

The primary in vitro applications of this compound revolve around its function as a quorum sensing signal. It is used to study the regulation of virulence gene expression and biofilm dispersal in pathogenic bacteria.

Biofilm Formation and Dispersal Assays:
  • Application: this compound is used to investigate its influence on the formation, maturation, and dispersal of bacterial biofilms. Exogenous addition of this molecule can induce biofilm dispersal in various bacterial species.

  • Protocol: See Experimental Protocol 1 .

Virulence Factor Expression Studies:
  • Application: Researchers utilize this compound to study its effect on the production of virulence factors such as extracellular enzymes (e.g., proteases, cellulases) and exopolysaccharides (EPS).

  • Protocol: See Experimental Protocol 2 .

Gene Expression Analysis:
  • Application: By treating bacterial cultures with this compound, researchers can analyze changes in gene expression profiles using techniques like qRT-PCR and RNA-sequencing to identify genes regulated by the DSF signaling pathway.

Interspecies and Interkingdom Communication:
  • Application: Studies have shown that DSF family signals can influence the behavior of other bacterial species and even fungi, such as Candida albicans.[3] this compound can be used to investigate these cross-species and cross-kingdom interactions. For instance, it has been shown to modulate virulence and antibiotic resistance in Pseudomonas aeruginosa.[4]

In Vivo Applications

In vivo studies involving this compound are less common and primarily focus on its role in bacterial pathogenesis within a host organism.

Animal Models of Infection:
  • Application: In animal infection models (e.g., mice, rats), this compound can be used to understand how DSF signaling contributes to the progression of bacterial disease. This can involve assessing bacterial colonization, dissemination, and host immune response in the presence or absence of the signaling molecule.

Plant-Pathogen Interaction Studies:
  • Application: As it was first identified in a plant pathogen, this compound is used in plant infection models to study the role of quorum sensing in plant disease development and severity.

Quantitative Data

The biological activity of this compound is highly dependent on its concentration and the specific bacterial species being studied.

ParameterOrganismConcentration/ValueReference
Minimum Inductive Concentration (DSF Bioassay)Xanthomonas campestris biosensor~0.5 µM[5][6]
Comparison to Isomer (trans-Δ2-11-methyl-dodecenoic acid)Xanthomonas campestris biosensor200-fold less active[5][6]
Comparison to Saturated Form (11-methyl-dodecanoic acid)Xanthomonas campestris biosensor20,000-fold less active[5][6]

Experimental Protocols

Experimental Protocol 1: In Vitro Biofilm Formation and Dispersal Assay

Objective: To quantify the effect of this compound on bacterial biofilm formation and dispersal.

Materials:

  • Bacterial strain of interest (e.g., Xanthomonas campestris)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

Part A: Biofilm Formation Assay

  • Prepare a bacterial suspension from an overnight culture, diluted to an OD600 of 0.02 in fresh medium.

  • Add different concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (ethanol or DMSO).

  • Add the bacterial suspension to each well.

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • After incubation, discard the planktonic cells and gently wash the wells twice with sterile water.

  • Stain the adherent biofilms with 0.1% Crystal Violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound Crystal Violet with 30% acetic acid for 15 minutes.

  • Measure the absorbance at 595 nm using a plate reader.

Part B: Biofilm Dispersal Assay

  • Grow biofilms as described in Part A, steps 1-4, without the addition of this compound.

  • After the initial incubation, remove the planktonic cells and replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for an additional 2-6 hours.

  • Quantify the remaining biofilm as described in Part A, steps 5-9.

Experimental Protocol 2: Virulence Factor (Protease) Quantification Assay

Objective: To measure the effect of this compound on the production of extracellular proteases.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • This compound stock solution

  • Skim milk agar (B569324) plates (Nutrient agar with 1.5% skim milk powder)

  • Sterile culture tubes

Procedure:

  • Grow bacterial cultures in liquid medium supplemented with different concentrations of this compound (and a vehicle control) to mid-log or stationary phase.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Punch small wells into the skim milk agar plates.

  • Add a defined volume of the cell-free supernatant to each well.

  • Incubate the plates at the optimal temperature for 24-48 hours.

  • Measure the diameter of the clear zone (zone of proteolysis) around each well. An increase in the diameter indicates higher protease activity.

Signaling Pathways and Workflows

DSF Signaling Pathway in Xanthomonas campestris

The DSF signaling pathway in Xanthomonas campestris involves the Rpf (Regulation of pathogenicity factors) system. The key components are RpfF for DSF synthesis, and a two-component system, RpfC and RpfG, for signal perception and transduction.[4]

DSF_Signaling_Pathway cluster_cell Xanthomonas campestris Cell RpfF RpfF DSF_in cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF_in Synthesis RpfC RpfC (Sensor Kinase) DSF_in->RpfC Binds to DSF_out DSF (extracellular) DSF_in->DSF_out Diffusion RpfG RpfG (Response Regulator) RpfC->RpfG Activates Virulence_Genes Virulence Genes & Biofilm Formation RpfG->Virulence_Genes Regulates

Caption: DSF signaling pathway in Xanthomonas campestris.

Experimental Workflow for Biofilm Assay

The following diagram illustrates the general workflow for conducting an in vitro biofilm assay.

Biofilm_Assay_Workflow start Start culture Prepare Bacterial Suspension start->culture treat Add Bacteria & Test Compound (DSF) to Microplate culture->treat incubate Incubate (24-48h) treat->incubate wash1 Discard Planktonic Cells & Wash Wells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: General workflow for a crystal violet biofilm assay.

References

Application Notes and Protocols: cis-11-Methyl-2-dodecenoic Acid in Plant-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, a member of the Diffusible Signal Factor (DSF) family of quorum-sensing molecules, plays a significant role in the communication between bacterial pathogens and their plant hosts.[1][2][3] Produced by Gram-negative bacteria such as Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants, this fatty acid molecule is integral to regulating bacterial virulence and biofilm formation.[1][2] Emerging research demonstrates that plants can perceive DSF, initiating a complex signaling cascade that influences their immune response. At low concentrations, DSF has been shown to prime the plant's defense mechanisms, enhancing resistance to subsequent pathogen attack, primarily through the jasmonic acid (JA) signaling pathway.[1][2] These application notes provide detailed protocols for studying the effects of this compound on plant immunity, focusing on Arabidopsis thaliana and Brassica oleracea as model systems.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effect of this compound (DSF) on plant defense responses.

Table 1: DSF Treatment and Pathogen Challenge Parameters

ParameterArabidopsis thalianaBrassica oleraceaReference
DSF Concentration for Priming 2 µM2 µM[1]
Pre-treatment Duration 48 hours48 hours[1]
Pathogen Xanthomonas campestris pv. campestris (Xcc)Xanthomonas campestris pv. campestris (Xcc)[1]
Pathogen Inoculum Concentration 1 x 10⁸ CFU/mL1 x 10⁸ CFU/mL[1]
Post-inoculation Time for Symptom Assessment 72 hours21 days[1]
Post-inoculation Time for Bacterial Count 72 hoursNot specified[1]

Table 2: Upregulation of Jasmonic Acid (JA) Pathway Genes in Arabidopsis thaliana in Response to DSF and Xcc Challenge

Gene CategoryGeneDescriptionUpregulation StatusReference
JA Synthesis AOC2, AOS, LOX2, OPR3, JAR1Enzymes involved in the biosynthesis of jasmonic acid.Significantly upregulated[1][2]
JA Transport JAT1Transporter protein for jasmonic acid.Significantly upregulated[1][2]
JA Regulation JAZ1, MYC2Repressor and transcription factor in the JA signaling pathway.Significantly upregulated[1][2]
JA Responsive VSP2, PDF1.2, Thi2.1Defense-related genes downstream of JA signaling.Significantly upregulated[1][2]

Experimental Protocols

Protocol 1: Plant Growth and DSF Pre-treatment

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Brassica oleracea (cabbage) seeds

  • Potting soil

  • Growth chambers or controlled environment rooms

  • This compound (DSF)

  • Sterile deionized water

  • Ethanol (B145695)

Procedure:

  • Plant Growth:

    • For Arabidopsis, sow seeds on potting soil and stratify at 4°C for 2 days to synchronize germination. Grow plants in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C. Use 3-4 week-old plants for experiments.

    • For Brassica oleracea, sow seeds in pots and grow in a greenhouse or growth chamber at 25°C. Use plants at the four-leaf stage for experiments.

  • DSF Solution Preparation:

    • Prepare a stock solution of DSF in ethanol.

    • Dilute the stock solution with sterile deionized water to a final concentration of 2 µM. The final ethanol concentration should be negligible and a vehicle control with the same amount of ethanol should be included in all experiments.

  • DSF Pre-treatment:

    • For Arabidopsis (detached leaf assay): Excise healthy leaves and float them on the 2 µM DSF solution or control solution for 48 hours.[1]

    • For Arabidopsis (whole plant assay): Grow seedlings hydroponically and add DSF to the hydroponic solution to a final concentration of 2 µM for 48 hours.[1]

    • For Brassica oleracea: Apply the 2 µM DSF solution to the soil of potted plants until saturation and allow it to be absorbed for 48 hours. Ensure the soil is relatively dry before application to facilitate uptake.[1]

Protocol 2: Pathogen Inoculation and Disease Assessment

Materials:

  • Xanthomonas campestris pv. campestris (Xcc) culture

  • King's B medium (or other suitable medium for Xcc growth)

  • Spectrophotometer

  • 10 mM MgCl₂

  • Syringes or spray bottles

Procedure:

  • Inoculum Preparation:

    • Grow Xcc in King's B broth overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation and wash twice with 10 mM MgCl₂.

    • Resuspend the pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to achieve a final concentration of 1 x 10⁸ CFU/mL.

  • Inoculation:

    • For Arabidopsis (spray inoculation): Spray the leaves of DSF-pretreated and control plants with the bacterial suspension until runoff.[1]

    • For Brassica oleracea (leaf cutting inoculation): Dip a pair of scissors in the bacterial suspension and make a small cut perpendicular to the main vein of the leaf.[1]

    • For Brassica oleracea (suspension inoculation): Make a small cross-shaped incision at the petiole on the underside of the leaf and apply 10 µL of the bacterial suspension to the wound.[1]

  • Disease Assessment:

    • Incubate the inoculated plants in a high-humidity environment at 28°C.

    • Observe and document disease symptoms (e.g., yellowing, V-shaped lesions) at 72 hours post-inoculation for Arabidopsis and 21 days for Brassica oleracea.[1]

    • To quantify bacterial growth in Arabidopsis, collect leaf discs at 72 hours post-inoculation, homogenize in 10 mM MgCl₂, and plate serial dilutions on King's B agar (B569324) to determine the number of colony-forming units (CFUs) per unit of leaf area.[1]

Protocol 3: Reactive Oxygen Species (ROS) Burst Assay

Materials:

Procedure:

  • Excise leaf discs from DSF-pretreated and control plants.

  • Float the leaf discs in sterile water in a 96-well plate overnight to allow wound-induced ROS to subside.

  • Replace the water with a solution containing luminol and HRP.

  • Immediately measure the luminescence using a luminometer. The kinetic burst of ROS is typically measured over 30-60 minutes.

Protocol 4: Gene Expression Analysis by qRT-PCR

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., AOC2, AOS, LOX2, OPR3, JAR1, JAT1, JAZ1, MYC2, VSP2, PDF1.2, Thi2.1) and a reference gene (e.g., Actin).

Procedure:

  • Harvest leaf tissue from DSF-pretreated and control plants at various time points after treatment or pathogen inoculation (e.g., 0, 6, 12, 24, 48 hours).[1]

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a suitable qPCR master mix.

  • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

DSF_Signaling_Pathway cluster_pathogen Xanthomonas campestris cluster_plant Plant Cell cluster_ja JA Signaling Pathway Pathogen Xcc DSF This compound (DSF) Pathogen->DSF produces Perception Perception (Receptor?) DSF->Perception perceived by ROS ROS Burst Perception->ROS JA_synthesis JA Biosynthesis (AOC2, AOS, LOX2, OPR3, JAR1) Perception->JA_synthesis Defense Primed Defense Response (Enhanced Resistance to Xcc) ROS->Defense JA_transport JA Transport (JAT1) JA_synthesis->JA_transport JA_regulation JA Regulation (JAZ1, MYC2) JA_transport->JA_regulation JA_response JA Responsive Genes (VSP2, PDF1.2, Thi2.1) JA_regulation->JA_response JA_response->Defense

Caption: DSF Signaling Pathway in Plants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth Plant Growth (Arabidopsis or Brassica) Pretreatment DSF Pre-treatment (48 hours) Plant_Growth->Pretreatment DSF_Prep Prepare 2 µM DSF Solution DSF_Prep->Pretreatment Inoculation Inoculate Plants with Xcc Pretreatment->Inoculation ROS_Assay ROS Burst Measurement Pretreatment->ROS_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Pretreatment->Gene_Expression Inoculum_Prep Prepare Xcc Inoculum (1x10^8 CFU/mL) Inoculum_Prep->Inoculation Disease_Assay Disease Severity Assessment Inoculation->Disease_Assay Inoculation->Gene_Expression

Caption: Experimental Workflow for DSF Studies.

References

Application Notes and Protocols for the Extraction of Diffusible Signal Factor (DSF) from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of Diffusible Signal Factor (DSF) family molecules from bacterial cultures. The protocols are designed to be a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development who are investigating quorum sensing and developing novel anti-infective strategies.

Introduction

Diffusible Signal Factor (DSF) and its analogs are a family of cis-2-unsaturated fatty acids that function as intercellular signals in a variety of Gram-negative bacteria.[1] These signaling molecules play a crucial role in regulating virulence, biofilm formation, and antibiotic resistance, making the DSF signaling pathway an attractive target for the development of novel therapeutics.[1] Accurate and efficient extraction of these molecules from bacterial cultures is a critical first step for their identification, quantification, and functional characterization.

This document outlines two primary methods for DSF extraction: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . Detailed experimental protocols, data presentation in tabular format, and diagrams of relevant signaling pathways and experimental workflows are provided to guide researchers in their studies.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of DSF. Below is a summary of the key quantitative and qualitative parameters for the two described methods.

ParameterLiquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Aminopropyl Bonded Phase)
Principle Partitioning of DSF between an aqueous phase (culture supernatant) and an immiscible organic solvent based on differential solubility.Adsorption of DSF onto a solid sorbent followed by selective elution.
Selectivity Moderate. Co-extraction of other nonpolar and moderately polar metabolites can occur.High. The aminopropyl stationary phase allows for selective retention of fatty acids.
Reported Recovery While specific recovery percentages for DSF are not extensively published, this method is widely and successfully used for DSF extraction. A study on various natural products showed variable recovery rates with ethyl acetate (B1210297).[2]A method for fatty acid separation from microbial cultures reported over 95% recovery of fatty acids from a standard mixture.[3]
Solvent Consumption High. Requires significant volumes of organic solvent, especially for larger culture volumes.[2]Low. Significantly reduces the amount of solvent required compared to LLE.[4]
Throughput Can be laborious and time-consuming for multiple samples.Amenable to automation for high-throughput processing of multiple samples.[4]
Potential Issues Emulsion formation can complicate phase separation.[5]Column clogging if the sample is not adequately clarified.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of DSF from Xanthomonas and Stenotrophomonas Cultures

This protocol is adapted from methods successfully used for the extraction of DSF and its analogs from Xanthomonas oryzae pv. oryzae and Stenotrophomonas maltophilia.[6]

Materials:

  • Bacterial culture (e.g., Xanthomonas campestris, Stenotrophomonas maltophilia)

  • Nutrient Broth (NB) or appropriate growth medium

  • 6 N Hydrochloric Acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • pH test strips or pH meter

Procedure:

  • Culture Preparation:

    • Inoculate 50 mL of NB in a 250 mL flask with an overnight culture of the bacterial strain.

    • Incubate at 28-30°C with shaking at 200 rpm for 36-48 hours, or until the culture reaches the early stationary phase (OD600 ≈ 2.8-3.0).[6] The production of DSF is often growth-phase dependent.[6]

  • Supernatant Collection:

    • Transfer the bacterial culture to 50 mL centrifuge tubes.

    • Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant the supernatant into a clean flask.

  • Acidification of Supernatant:

    • Adjust the pH of the supernatant to 3.0-3.5 by adding 6 N HCl dropwise while monitoring with a pH meter or test strips.[6] This acidification step is critical for efficient extraction as it protonates the carboxylic acid group of the DSF molecule, making it more soluble in the organic solvent.[6]

  • Extraction with Ethyl Acetate:

    • Add an equal volume of ethyl acetate to the acidified supernatant (e.g., 50 mL of ethyl acetate to 50 mL of supernatant).

    • Vigorously mix using a vortex mixer for 5 minutes or shake in a separatory funnel for 10 minutes to ensure thorough extraction.[6]

    • Centrifuge the mixture at 6,000 x g for 10 minutes to separate the aqueous and organic phases.[6]

  • Collection and Drying of the Organic Phase:

    • Carefully collect the upper ethyl acetate layer, avoiding the aqueous layer and any interface material.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator at 40°C or a centrifugal vacuum concentrator.[6]

  • Reconstitution:

    • Re-dissolve the dried extract in a small volume (e.g., 200 µL) of methanol or a solvent compatible with your downstream analysis (e.g., UPLC-MS).[1]

    • Vortex vigorously to ensure complete dissolution of the residue.

    • Centrifuge at low speed (e.g., 2,000 x g for 1 minute) to pellet any insoluble material before transferring the solution to an analysis vial.[6]

Protocol 2: Solid-Phase Extraction (SPE) of DSF

This protocol is a generalized method for the extraction of fatty acids from microbial cultures and can be optimized for DSF extraction. It is based on a procedure using aminopropyl bonded phase columns.[3]

Materials:

  • Bacterial culture supernatant (clarified and acidified as in Protocol 1, steps 1-3)

  • Aminopropyl bonded phase SPE cartridges (e.g., 500 mg, 3 mL)

  • 2-propanol:chloroform (2:1, v/v) - Elution Solvent 1

  • Diethyl ether with 2% acetic acid - Elution Solvent 2

  • Methanol (HPLC grade) - Elution Solvent 3 and Conditioning Solvent

  • Hexane - Conditioning Solvent

  • SPE vacuum manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Cartridge Conditioning:

    • Place the aminopropyl SPE cartridges on a vacuum manifold.

    • Wash the cartridges sequentially with 6 mL of hexane, followed by 6 mL of methanol. Do not allow the cartridges to dry out between solvent additions.

  • Sample Loading:

    • Load the acidified culture supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 6 mL of 2-propanol:chloroform (2:1, v/v) to elute neutral lipids and other less polar compounds.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution of DSF:

    • Elute the DSF (and other free fatty acids) from the cartridge by passing 4 mL of diethyl ether containing 2% acetic acid through the column.

    • Collect the eluate in a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent and volume for your downstream analysis (e.g., 200 µL of methanol).

Mandatory Visualization

DSF Signaling Pathway in Xanthomonas campestris

DSF_Signaling_Xanthomonas cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSF_out DSF RpfC RpfC (Sensor Kinase) DSF_out->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP degrades Virulence_Factors Virulence Factors (e.g., proteases, cellulases) c_di_GMP->Virulence_Factors regulates Biofilm Biofilm Formation c_di_GMP->Biofilm regulates

Caption: DSF signaling pathway in Xanthomonas campestris.

Experimental Workflow for DSF Extraction and Analysis

DSF_Workflow Start Bacterial Culture (e.g., Xanthomonas) Centrifugation Centrifugation (8,000 x g, 15 min) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 3.0-3.5 (with 6 N HCl) Supernatant->Acidification Extraction Extraction Acidification->Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Extraction->LLE Method 1 SPE Solid-Phase Extraction (Aminopropyl Column) Extraction->SPE Method 2 Evaporation Evaporate to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for DSF extraction and analysis.

DSF Signaling Pathway in Burkholderia cenocepacia

DSF_Signaling_Burkholderia cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm BDSF BDSF (cis-2-dodecenoic acid) RpfR RpfR (PAS-GGDEF-EAL domains) BDSF->RpfR binds c_di_GMP c-di-GMP RpfR->c_di_GMP degrades Virulence Virulence & Biofilm c_di_GMP->Virulence regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-11-Methyl-2-dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cis-11-Methyl-2-dodecenoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges, particularly low yields, during the synthesis process.

Troubleshooting Guides

This section addresses specific problems that can lead to low yields or impurities in the synthesis of this compound.

Problem 1: Low overall yield after the final hydrolysis step.

  • Question: I have followed the synthesis route, but my final yield of this compound is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low overall yield can stem from inefficiencies at multiple stages of the synthesis. A systematic approach to troubleshooting is recommended. First, re-evaluate the yield of each intermediate step (aldehyde formation, olefination, and hydrolysis) to pinpoint the problematic reaction. For the olefination step, which is often critical for the final yield, ensure all reagents are pure and anhydrous, as moisture can significantly reduce the efficiency of the reaction. The final purification step can also lead to significant loss of product. Consider alternative purification methods if you suspect your current method is not optimal.

Problem 2: The E/Z ratio of the alkene is not favorable, with a high proportion of the trans-isomer.

  • Question: My spectral analysis (NMR, GC-MS) shows a significant amount of the undesired trans-isomer of 11-Methyl-2-dodecenoic acid. How can I improve the cis-selectivity of my reaction?

  • Answer: Achieving high cis- (or Z-) selectivity is a common challenge in alkene synthesis. The choice of olefination reaction and the reaction conditions are critical. For a high Z:E ratio in the synthesis of α,β-unsaturated esters, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended.[1][2][3][4][5][6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which favor the kinetic Z-alkene product.[3] Using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether such as 18-crown-6 (B118740) at low temperatures (e.g., -78 °C) can further enhance Z-selectivity.[3][5]

Problem 3: Difficulty in purifying the final product from the trans-isomer and other impurities.

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the most effective purification techniques?

  • Answer: The separation of geometric isomers of unsaturated fatty acids can be challenging due to their similar physical properties.[7][8][9] A multi-step purification strategy is often necessary.

    • Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A careful selection of the eluent system is crucial for separating the cis- and trans-isomers. Sometimes, argentation chromatography (silica gel impregnated with silver nitrate) can be very effective for separating unsaturated compounds based on the number and geometry of the double bonds.[10]

    • Crystallization: Low-temperature crystallization can be employed to separate saturated and unsaturated fatty acids, and in some cases, geometric isomers.[10]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of long-chain fatty acid isomers.[11]

Frequently Asked Questions (FAQs)

  • Question: What is the most reliable method for synthesizing this compound with high stereoselectivity?

  • Answer: The most reliable and highly Z-selective method for preparing the α,β-unsaturated ester precursor is the Still-Gennari olefination.[1][3][4][5][6] This modified Horner-Wadsworth-Emmons reaction provides excellent stereocontrol towards the Z-isomer, which is often difficult to achieve with standard Wittig or HWE conditions.

  • Question: What are the critical reaction parameters to control for a successful Still-Gennari olefination?

  • Answer: To ensure high Z-selectivity and yield in a Still-Gennari olefination, the following parameters are critical:

    • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried.

    • Temperature: The reaction should be carried out at low temperatures, typically -78 °C, to favor the kinetic Z-product.

    • Base: A strong, non-nucleophilic base such as KHMDS is preferred.

    • Additives: The use of 18-crown-6 is often necessary to sequester the potassium cation and enhance the reactivity of the phosphonate (B1237965) carbanion.

  • Question: Can I use a standard Wittig reaction for this synthesis?

  • Answer: While a standard Wittig reaction can be used to form the double bond, achieving high Z-selectivity for α,β-unsaturated esters with stabilized ylides is generally difficult.[2] Standard Wittig reactions with stabilized ylides tend to favor the thermodynamically more stable E-isomer.[2] Therefore, for reliable synthesis of the cis-isomer, the Still-Gennari modification of the HWE reaction is the recommended approach.

  • Question: Are there any specific safety precautions I should take during this synthesis?

  • Answer: Yes, several safety precautions should be observed:

    • Phosphorus Reagents: Handle phosphonates and other phosphorus-containing compounds in a well-ventilated fume hood.

    • Strong Bases: KHMDS and other strong bases are highly reactive and corrosive. Handle them with appropriate personal protective equipment (gloves, safety glasses) under an inert atmosphere.

    • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents and handle them under an inert atmosphere.

    • Crown Ethers: 18-crown-6 is toxic and should be handled with care.

Data Presentation

Table 1: Comparison of Olefination Methods for α,β-Unsaturated Ester Synthesis

ReactionTypical Reagent(s)Predominant IsomerKey Conditions
Standard Wittig Stabilized ylide (e.g., Ph₃P=CHCO₂Et)E (trans)Room temperature or heating
Horner-Wadsworth-Emmons Dialkyl phosphonoacetateE (trans)NaH, THF
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) phosphonoacetateZ (cis)KHMDS, 18-crown-6, THF, -78 °C

Experimental Protocols

A plausible synthetic route for this compound involves three main steps:

  • Oxidation of a suitable starting alcohol to the corresponding aldehyde.

  • Still-Gennari olefination to form the cis-α,β-unsaturated ester.

  • Hydrolysis of the ester to the final carboxylic acid.

Step 1: Synthesis of 10-Methylundecanal (B128124) (Hypothetical Precursor)

A common route to this aldehyde would be the oxidation of 10-methylundecan-1-ol.

  • Reagents: 10-methylundecan-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10-methylundecan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC in one portion.

    • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 10-methylundecanal, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl cis-11-Methyl-2-dodecenoate (Still-Gennari Olefination)

  • Reagents: 10-Methylundecanal, Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, Potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under argon, dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate and 18-crown-6 in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of KHMDS in THF dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of 10-methylundecanal in anhydrous THF dropwise.

    • Continue stirring at -78 °C for 3-4 hours.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain ethyl cis-11-Methyl-2-dodecenoate.

Step 3: Synthesis of this compound (Hydrolysis)

  • Reagents: Ethyl cis-11-Methyl-2-dodecenoate, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the unsaturated ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material has disappeared.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Mandatory Visualization

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product 10-methylundecan-1-ol 10-methylundecan-1-ol Oxidation Oxidation (PCC) 10-methylundecan-1-ol->Oxidation Ethyl_phosphonoacetate Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate Still_Gennari Still-Gennari Olefination Ethyl_phosphonoacetate->Still_Gennari Aldehyde 10-Methylundecanal Oxidation->Aldehyde Ester Ethyl cis-11-Methyl-2-dodecenoate Still_Gennari->Ester Hydrolysis Hydrolysis (LiOH) Final_Product This compound Hydrolysis->Final_Product Aldehyde->Still_Gennari Ester->Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Intermediates Check yield of each intermediate step Start->Check_Intermediates Low_Olefination_Yield Low yield in olefination step? Check_Intermediates->Low_Olefination_Yield Identify problematic step Poor_Stereoselectivity Poor Z:E ratio? Low_Olefination_Yield->Poor_Stereoselectivity No Sol_Olefination Ensure anhydrous conditions. Verify reagent purity. Low_Olefination_Yield->Sol_Olefination Yes Purification_Issues Difficulty in purification? Poor_Stereoselectivity->Purification_Issues No Sol_Stereoselectivity Use Still-Gennari conditions: - Bis(trifluoroethyl)phosphonate - KHMDS, 18-crown-6 - Low temperature (-78 °C) Poor_Stereoselectivity->Sol_Stereoselectivity Yes Sol_Purification Optimize chromatography. Consider argentation chromatography or low-temp crystallization. Purification_Issues->Sol_Purification Yes Success Improved Yield Purification_Issues->Success No, other issues Sol_Olefination->Success Sol_Stereoselectivity->Success Sol_Purification->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

cis-11-Methyl-2-dodecenoic acid solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: cis-11-Methyl-2-dodecenoic acid is a specialized branched-chain fatty acid, and specific solubility data in aqueous media is not extensively documented in public literature.[1][2] The guidance provided here is based on the general principles of long-chain unsaturated fatty acid solubility and established laboratory protocols for similar molecules.[3][4] Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound insoluble in my aqueous buffer (e.g., PBS, cell culture media)?

A1: Long-chain fatty acids, even with some unsaturation, are generally characterized by poor water solubility.[5][6] This is due to their amphipathic nature: a long, nonpolar (hydrophobic) hydrocarbon tail and a polar (hydrophilic) carboxylic acid head group.[7][8] In aqueous solutions, the hydrophobic tails disrupt the hydrogen bonding network of water, which is energetically unfavorable, leading to aggregation and precipitation.[9] Factors like carbon chain length directly impact solubility; longer chains result in decreased water solubility.[10][11]

Q2: What is the recommended initial solvent for creating a stock solution?

A2: It is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common choices include:

  • Ethanol (B145695): Widely used for dissolving fatty acids.[3][4] Final concentrations in cell culture should not exceed 0.05% to 0.1% to avoid solvent toxicity.[3]

  • Dimethyl Sulfoxide (DMSO): Another effective solvent, though its final concentration should also be kept minimal in cellular assays.[4]

  • Methyl Acetate: Product datasheets for similar compounds list solubility up to 30 mg/mL in this solvent.[12]

Heating the mixture to 50-70°C can aid dissolution in the organic solvent.[3]

Q3: My fatty acid precipitates when I dilute the organic stock solution into my aqueous media. How can I prevent this?

A3: This is a common issue caused by the fatty acid's low solubility in water. The standard and most effective method is to complex the fatty acid with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[3][5] BSA binds to the fatty acid, sequestering the hydrophobic tail and presenting a hydrophilic exterior, which allows for stable dispersion in aqueous media.[13]

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous medium plays a critical role. The carboxylic acid head group has a pKa value, and its charge state depends on the pH.

  • At pH below the pKa: The carboxyl group is protonated (-COOH), making it uncharged and significantly less soluble in water.

  • At pH above the pKa: The carboxyl group is deprotonated (-COO⁻), forming a carboxylate salt. This charged group increases polarity and enhances water solubility.[7] However, even in its deprotonated, more soluble salt form, the long hydrocarbon tail can still lead to aggregation and micelle formation at concentrations above its critical micelle concentration (CMC).[7][14] Subtle changes in pH can significantly affect the stability and permeability of fatty acid bilayers.[15] For some applications, controlling pH with buffers like citrate (B86180) can also influence solubility.[16]

Q5: My final solution appears cloudy or hazy. Is this normal?

A5: Cloudiness or haziness indicates that the fatty acid is not fully dissolved and has likely formed a precipitate or a suspension of micelles.[17] While some protocols for preparing fatty acid-BSA complexes may result in a slightly hazy solution, a clear solution is ideal.[18] If significant precipitation is visible, the protocol should be repeated with adjustments, such as ensuring the BSA is fully dissolved and warmed before adding the fatty acid stock.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Powder won't dissolve in organic solvent (e.g., ethanol). Insufficient solvent volume or low temperature.Increase solvent volume. Gently warm the solution (e.g., in a 65°C water bath) and vortex periodically until the powder dissolves completely.[18]
Precipitate forms immediately upon adding stock to aqueous media. The concentration exceeds the aqueous solubility limit. No carrier protein is present.Prepare a fatty acid-BSA complex. This is the standard method for delivering long-chain fatty acids to cells in culture.[3][5] See the detailed protocol below.
Solution becomes cloudy over time, even with BSA. Unstable complex formation. Incorrect Fatty Acid:BSA molar ratio.Ensure you are using fatty acid-free BSA. Optimize the molar ratio of fatty acid to BSA; ratios from 1:1 to 5:1 are commonly used.[3] Incubate the mixture at 37°C for at least 1 hour to ensure stable complex formation.[19]
Inconsistent experimental results. Inaccurate concentration due to precipitation or adsorption to plasticware.Use glass vials for preparing and storing concentrated fatty acid-BSA solutions, as fatty acids can adhere to plastic.[13] Ensure the solution is well-mixed before each use. Filter-sterilize the final solution (0.22 µm filter) after complexation.[4]

Quantitative Data: Solubility of Representative Fatty Acids

Specific aqueous solubility data for this compound is unavailable. The table below provides context by showing the solubility of other common long-chain fatty acids in a pH 7.4 phosphate (B84403) buffer at 37°C. Note the dramatic decrease in monomeric solubility with increasing chain length.

Fatty AcidCarbon Chain:Double BondsMonomeric Solubility (µM)Tendency to Aggregate
Lauric Acid12:0> 500Low
Myristic Acid14:020 - 30Moderate
Palmitic Acid16:0< 0.0001High (aggregates < 1 µM)
Stearic Acid18:0Very LowHigh (aggregates < 1 µM)
Oleic Acid18:1Very LowHigh (aggregates < 1 µM)

Source: Data compiled from solubility studies in phosphate buffer.[14]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Fatty Acid Stock Solution in Ethanol

This protocol creates a concentrated stock solution that can be used for subsequent complexation with BSA.

Materials:

  • This compound (MW: 212.33 g/mol )[1][20]

  • 100% Ethanol (High Purity)

  • Sterile glass vial

  • Vortex mixer

  • Water bath or heat block

Methodology:

  • Weigh out 21.23 mg of this compound powder and place it into a sterile glass vial.

  • Add 1 mL of 100% ethanol to the vial.

  • Vortex the mixture thoroughly.

  • If the powder does not dissolve completely, heat the vial in a water bath at 65°C for 10-15 minutes, vortexing periodically until the solution is clear.[18]

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a 5 mM Fatty Acid: 1 mM BSA Complex (5:1 Molar Ratio)

This is the standard method for preparing fatty acids for use in cell culture experiments.[3][4]

Materials:

  • 100 mM Fatty Acid Stock Solution (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile, high-purity water (e.g., Milli-Q)

  • Sterile PBS or desired cell culture medium (serum-free)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare a 10% (w/v) BSA Solution: Aseptically dissolve 1 g of fatty acid-free BSA in 10 mL of sterile, high-purity water. Mix gently by inversion until fully dissolved. Do not vortex vigorously, as this can cause frothing and denature the protein.

  • Prepare the Working BSA Solution: Calculate the volume needed for a 1 mM final BSA concentration in your desired volume. For this protocol, we will make a 1.1 mM BSA intermediate solution. Dilute the 10% BSA solution into serum-free media or PBS.

  • Warm the BSA: Place the tube containing the working BSA solution in a 37°C water bath for 15-30 minutes.[19]

  • Add the Fatty Acid: While gently swirling the warmed BSA solution, add the 100 mM fatty acid stock solution dropwise to achieve the final desired concentration (a 1:20 dilution for a 5 mM final concentration).

  • Incubate for Complexation: Cap the tube, mix gently by inversion, and incubate in the 37°C water bath for at least 1 hour to allow the fatty acid to complex with the BSA.[18][19]

  • Sterilization and Storage: Filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates or microbial contamination. Aliquot into sterile tubes and store at -20°C.

Visualizations

Logical Workflow for Troubleshooting Solubility

G cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_working Working Solution in Aqueous Media A Fatty Acid Powder B Dissolve in 100% Ethanol A->B C Is it soluble? B->C D Gently warm (65°C) & Vortex C->D No E Stock Solution Ready C->E Yes D->B F Dilute into Aqueous Media E->F G Does it precipitate? F->G H Prepare FA-BSA Complex (Protocol 2) G->H Yes I Final Solution Ready for Use G->I No H->I J Problem Solved I->J

Caption: Troubleshooting workflow for dissolving fatty acid.

Generalized Fatty Acid Signaling/Metabolism Pathway

G cluster_uptake Cellular Uptake & Activation cluster_fates Metabolic Fates FA_BSA FA-BSA Complex Membrane Plasma Membrane FATPs Transporters (FATPs/CD36) FA_cyto Cytosolic FA FATPs->FA_cyto ACSL ACSL FA_cyto->ACSL FA_CoA Fatty Acyl-CoA ACSL->FA_CoA BetaOx β-Oxidation (Mitochondria) FA_CoA->BetaOx Energy Needs PL Membrane Synthesis (Phospholipids) FA_CoA->PL Growth TAG Storage (Triacylglycerols) FA_CoA->TAG Energy Surplus Signaling Signaling Molecules (e.g., DAG, Ceramides) FA_CoA->Signaling Cellular Regulation ATP Energy (ATP) BetaOx->ATP

Caption: Potential metabolic fates of a fatty acid in a cell.

Relationship Between pH, Deprotonation, and Solubility

G A Low pH (pH < pKa) B Protonated Form (R-COOH) A->B leads to C Low Aqueous Solubility B->C results in D High pH (pH > pKa) E Deprotonated Form (R-COO⁻) D->E leads to F Increased Aqueous Solubility E->F results in

Caption: Effect of pH on fatty acid solubility.

References

Optimizing DSF Concentration for Biofilm Dispersal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Diffusible Signal Factor (DSF) concentrations for biofilm dispersal experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective DSF concentrations for various bacterial species.

Frequently Asked Questions (FAQs)

Q1: What is DSF and why is it used in biofilm dispersal experiments?

A1: Diffusible Signal Factor (DSF) is a family of fatty acid signaling molecules used by a variety of bacteria for cell-to-cell communication, a process known as quorum sensing.[1][2] These molecules play a crucial role in regulating various behaviors, including biofilm formation and dispersal.[3][4] In laboratory settings, synthetic DSFs are used to induce the dispersal of pre-formed biofilms, which is a key strategy being explored for combating biofilm-associated infections and biofouling.

Q2: Which DSF molecule should I use for my experiments?

A2: The choice of DSF molecule depends on the bacterial species you are studying. The most well-known DSF is cis-11-methyl-2-dodecenoic acid, originally identified in Xanthomonas campestris.[4] However, other structurally related molecules, such as cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, have been shown to have broad-spectrum activity, inducing dispersal in both Gram-positive and Gram-negative bacteria.[3] It is recommended to review the literature for the specific bacterium of interest to select the most appropriate DSF.

Q3: How do I prepare a stock solution of DSF?

A3: DSFs are fatty acids and are generally not readily soluble in aqueous solutions. To prepare a stock solution, dissolve the DSF in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[5] A common practice is to prepare a high-concentration stock (e.g., 10-100 mM) in the organic solvent and then dilute it to the final working concentration in the culture medium. It is crucial to include a vehicle control (medium with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Q4: How can I quantify biofilm dispersal?

A4: Biofilm dispersal can be quantified using several methods. A common and straightforward technique is the crystal violet (CV) assay.[1][6][7] This method involves staining the remaining biofilm after treatment with DSF. The amount of CV retained is proportional to the biofilm biomass. A decrease in CV staining in DSF-treated wells compared to control wells indicates dispersal. Other methods include counting colony-forming units (CFUs) of the planktonic cells released into the supernatant, and microscopic techniques to visualize the reduction in biofilm structure.

Troubleshooting Guide

Issue 1: I am not observing any biofilm dispersal after adding DSF.

  • Possible Cause 1: Incorrect DSF Concentration. The effective concentration of DSF can be narrow and species-dependent.

    • Troubleshooting: Perform a dose-response experiment with a wide range of DSF concentrations to determine the optimal concentration for your specific bacterial strain and experimental conditions. Consult the data summary tables below for reported effective concentrations.

  • Possible Cause 2: Inactive DSF. DSF molecules can degrade over time, especially if not stored properly.

    • Troubleshooting: Ensure your DSF stock is stored correctly (typically at -20°C or lower, protected from light). It is advisable to prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Mature and Recalcitrant Biofilm. Very mature biofilms can be more resistant to dispersal agents.

    • Troubleshooting: Optimize the age of your biofilm for dispersal experiments. Younger biofilms (e.g., 24-48 hours old) are often more susceptible to dispersal cues.

  • Possible Cause 4: Bacterial Strain Variation. The response to DSF can vary between different strains of the same bacterial species.

    • Troubleshooting: Verify that the strain you are using is known to respond to the specific DSF you are using. If possible, include a positive control strain that has a known dispersal response.

Issue 2: I am seeing high variability in my crystal violet assay results.

  • Possible Cause 1: Inconsistent Washing Steps. Aggressive or inconsistent washing can remove variable amounts of the biofilm, leading to high variability.

    • Troubleshooting: Standardize your washing procedure. Gently wash the wells by submerging the plate in a container of water rather than using a strong stream of water from a pipette or tap.[8] Ensure the number and duration of washes are consistent for all wells.

  • Possible Cause 2: Edge Effects in the Microtiter Plate. Wells on the edge of the plate are more prone to evaporation, which can affect biofilm growth and dispersal.[8]

    • Troubleshooting: Avoid using the outer wells of the microtiter plate for your experiment. Alternatively, fill the outer wells with sterile water or media to create a humidified environment and minimize evaporation from the inner wells.[7]

  • Possible Cause 3: Incomplete Solubilization of Crystal Violet. If the crystal violet is not fully solubilized, the absorbance readings will be inaccurate.

    • Troubleshooting: Ensure the solubilizing agent (commonly 30% acetic acid or ethanol) is added to all wells and that the plate is incubated for a sufficient amount of time (e.g., 10-15 minutes) with gentle agitation to completely dissolve the dye.[6][7]

Quantitative Data Summary

The following tables summarize effective concentrations of various DSF molecules for biofilm dispersal as reported in the scientific literature.

Table 1: Effective Concentrations of cis-2-Decenoic Acid (CDA) for Biofilm Dispersal

Bacterial SpeciesEffective ConcentrationObserved Effect
Pseudomonas aeruginosa125 µg/mLDispersal of pre-formed biofilms.[1]
Staphylococcus aureus310 nMTwo-fold increase in planktonic cells.[6]
Bacillus cereus310 nMTwo-fold increase in planktonic cells.[6]
Salmonella enterica310 nMTwo-fold increase in planktonic cells.[6]
Escherichia coli310 nMSignificant increase in planktonic cells.[6]

Table 2: Effective Concentrations of other DSF Molecules for Biofilm Dispersal

DSF MoleculeBacterial SpeciesEffective ConcentrationObserved Effect
DSF (this compound)Xanthomonas campestris0.5 µM2.4-fold increase in engXCA promoter activity.[9]
BDSF (cis-2-dodecenoic acid)Xanthomonas campestris100 µMEquivalent biological activity to 10 µM DSF.[9]

Experimental Protocols

Protocol 1: General Biofilm Dispersal Assay using the Crystal Violet Method

This protocol outlines a standard method for testing the effect of DSF on pre-formed biofilms in a 96-well microtiter plate.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • DSF stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water or 95% ethanol

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacterium in the appropriate medium. Dilute the overnight culture in fresh medium to the desired starting optical density (e.g., OD600 of 0.05).

  • Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • Preparation of DSF Solutions: During the biofilm incubation, prepare serial dilutions of the DSF stock solution in fresh growth medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same concentration of the organic solvent as the highest DSF concentration used.

  • DSF Treatment: After the incubation period, carefully remove the planktonic culture from each well using a multichannel pipette. Be gentle to avoid disturbing the biofilm.

  • Add 200 µL of the prepared DSF dilutions (and the vehicle control) to the wells containing the pre-formed biofilms.

  • Incubate the plate for the desired treatment time (e.g., 2-24 hours) at the appropriate temperature.

  • Quantification of Remaining Biofilm: a. After DSF treatment, discard the supernatant from each well. b. Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells three times with 200 µL of PBS. e. Invert the plate and tap it on a paper towel to remove any excess liquid. Allow the plate to air dry completely. f. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. g. Incubate for 10-15 minutes at room temperature with gentle shaking. h. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm dispersal for each DSF concentration compared to the vehicle control.

Visualizations

DSF Signaling Pathway in Xanthomonas campestris

DSF_Signaling_Pathway DSF Signaling Pathway in Xanthomonas campestris DSF DSF RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG activates PDE_activity Phosphodiesterase Activity RpfG->PDE_activity exhibits c_di_GMP c-di-GMP Matrix_Degrading_Enzymes Matrix-Degrading Enzymes (e.g., Mannanase) c_di_GMP->Matrix_Degrading_Enzymes represses PDE_activity->c_di_GMP degrades Biofilm_Dispersal Biofilm Dispersal Matrix_Degrading_Enzymes->Biofilm_Dispersal promotes

Caption: DSF signaling cascade in Xanthomonas campestris.

Experimental Workflow for Optimizing DSF Concentration

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Dispersal Assay cluster_quantify Quantification cluster_analysis Data Analysis prep_culture Prepare Bacterial Overnight Culture form_biofilm Form Biofilm in 96-well Plate (24-48h) prep_culture->form_biofilm prep_dsf Prepare DSF Serial Dilutions add_dsf Add DSF Dilutions to Pre-formed Biofilm prep_dsf->add_dsf form_biofilm->add_dsf incubate_dsf Incubate with DSF (2-24h) add_dsf->incubate_dsf wash_plate Wash to Remove Planktonic Cells incubate_dsf->wash_plate stain_cv Stain with Crystal Violet wash_plate->stain_cv solubilize Solubilize Stain stain_cv->solubilize read_abs Read Absorbance (570-595 nm) solubilize->read_abs analyze Calculate % Dispersal vs. Control read_abs->analyze determine_optimal Determine Optimal DSF Concentration analyze->determine_optimal

Caption: Workflow for DSF concentration optimization.

Troubleshooting Logic for Biofilm Dispersal Experiments

troubleshooting_logic start No Biofilm Dispersal Observed check_conc Is DSF concentration optimized? start->check_conc check_activity Is DSF stock active? check_conc->check_activity Yes dose_response Perform dose-response experiment check_conc->dose_response No check_biofilm_age Is the biofilm too mature? check_activity->check_biofilm_age Yes new_stock Prepare fresh DSF stock and dilutions check_activity->new_stock No check_strain Is the bacterial strain responsive? check_biofilm_age->check_strain Yes optimize_age Test different biofilm incubation times check_biofilm_age->optimize_age No positive_control Use a known responsive strain as a positive control check_strain->positive_control No end Dispersal Observed check_strain->end Yes dose_response->end new_stock->end optimize_age->end

References

Troubleshooting Inconsistent Results in Differential Scanning Fluorimetry (DSF) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Differential Scanning Fluorimetry (DSF) experiments. DSF, also known as Thermal Shift Assay (TSA), is a powerful technique for measuring protein thermal stability, but inconsistent results can arise from various factors. This guide will help you identify and resolve these issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a typical DSF experimental setup?

A typical DSF experiment involves combining a purified protein with a fluorescent dye (like SYPRO Orange) in a buffer solution. This mixture is then heated in a qPCR instrument, and the fluorescence is measured as the temperature increases. As the protein unfolds, it exposes hydrophobic regions that the dye can bind to, causing an increase in fluorescence. The melting temperature (Tm) is the point at which 50% of the protein is unfolded, identified as the midpoint of the fluorescence transition curve.

Q2: Why is my initial fluorescence signal (at low temperatures) very high?

High initial fluorescence can be caused by several factors:

  • Protein Aggregation: The presence of protein aggregates in your sample can expose hydrophobic patches that the dye binds to even at low temperatures.

  • Partially Unfolded Protein: Your protein may be partially unfolded at the start of the experiment. This could be due to improper storage, multiple freeze-thaw cycles, or the absence of stabilizing agents like glycerol (B35011).

  • Dye Interaction with Buffer Components: Some buffer components, such as glycerol or detergents, can interact with the dye and cause an increase in background fluorescence.

  • Improperly Folded Protein: The protein may not be correctly folded, leading to exposed hydrophobic areas.

Q3: What causes noisy or erratic DSF data?

Noisy data can obscure the melting transition, making it difficult to determine an accurate Tm. Common causes include:

  • Low Protein Concentration: Insufficient protein concentration can lead to a low signal-to-noise ratio.

  • Precipitation: The protein may precipitate during the experiment, leading to light scattering and erratic fluorescence readings.

  • Air Bubbles: Bubbles in the wells of the assay plate can interfere with the optical path and cause noise.

  • Instrument Issues: Improper instrument settings or a malfunctioning qPCR machine can contribute to noisy data.

Q4: Why do I observe inconsistent or shifting melting temperatures (Tm)?

Variations in Tm between replicates or experiments can be frustrating. The following factors can contribute to this issue:

  • Heating Rate: The rate at which the temperature is increased can affect the apparent Tm, especially for proteins that unfold irreversibly.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can all influence protein stability and, therefore, the Tm.

  • Protein Concentration: While generally having a minor effect, very high protein concentrations can sometimes lead to aggregation and affect the Tm.

  • Ligand Binding: If you are screening for ligands, incomplete saturation of the protein with the ligand can result in multiphasic melting curves and apparent shifts in Tm.

Q5: My melting curve does not have a clear sigmoidal shape. What does this mean?

A non-sigmoidal curve can indicate several things:

  • Multiple Domains: The protein may have multiple domains that unfold at different temperatures, resulting in a complex or multi-phasic melting curve.

  • Irreversible Aggregation: If the protein aggregates upon unfolding, the fluorescence may decrease at higher temperatures as the dye is excluded from the aggregated protein, leading to a bell-shaped curve.

  • Dye Binding to the Native State: In some cases, the dye may bind to the folded state of the protein, leading to a high initial fluorescence that then changes in an atypical manner upon heating.

Troubleshooting Guides

Problem 1: High Initial Fluorescence

High fluorescence at the beginning of the experiment can mask the melting transition.

Technical Support Center: Purity Enhancement of Synthetic cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for improving the purity of synthetically prepared cis-11-Methyl-2-dodecenoic acid. The primary challenges in purifying this compound are the removal of the corresponding trans-geometric isomer and byproducts from the synthesis, such as triphenylphosphine (B44618) oxide from a Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

The primary impurities are typically the trans-11-Methyl-2-dodecenoic acid isomer, unreacted starting materials (aldehydes/ketones and phosphonium (B103445) salts), and reaction byproducts. If a Wittig reaction is used, triphenylphosphine oxide is a major byproduct that must be removed.[1][2]

Q2: How can I accurately determine the isomeric purity (cis:trans ratio) of my sample?

High-resolution gas-liquid chromatography (GC) using a polar cyanopropyl column is a highly effective method for resolving and quantifying cis and trans fatty acid isomers.[3][4] Additionally, reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (MS) can also provide baseline separation of cis/trans isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the ratio by integrating signals specific to each isomer.

Q3: What is a recommended initial purification step for the crude synthetic product?

A standard aqueous workup is the first step to remove water-soluble impurities. This is typically followed by flash column chromatography on silica (B1680970) gel. This step is effective for removing highly polar byproducts like triphenylphosphine oxide and unreacted polar starting materials. However, it is generally insufficient for separating the cis and trans isomers, which often co-elute.

Troubleshooting Guide

Problem: My purified product is a mixture of cis and trans isomers. How can I separate them effectively?

Solution: Separating geometric isomers requires specialized techniques due to their similar physical properties.

  • Argentation (Silver Ion) Chromatography: This is the most powerful method for separating lipids based on the number and geometry of their double bonds.[6][7] The stationary phase is impregnated with silver salts. The π-electrons of the double bonds in your compound form reversible complexes with the silver ions.[8] Cis-isomers, being more sterically available, form stronger complexes and are retained longer on the column than trans-isomers. This allows for excellent separation.[9]

  • Low-Temperature Recrystallization: This technique exploits the differences in melting points and solubility between cis and trans isomers, as well as saturated impurities.[10] Trans fatty acids and saturated fatty acids generally have higher melting points and are less soluble at low temperatures, allowing them to be crystallized and filtered out from a suitable solvent, leaving the desired cis-isomer enriched in the filtrate.[10][11]

Problem: I am attempting low-temperature recrystallization, but my compound "oils out" instead of forming crystals.

Solution: "Oiling out" occurs when the compound's melting point is below the temperature of the solution or when the solution is supersaturated with impurities.

  • Slower Cooling: Allow the solution to cool more gradually. A rapid temperature drop can prevent the formation of an ordered crystal lattice.

  • Solvent System Adjustment: The chosen solvent may be inappropriate. Select a solvent with a lower boiling/melting point or use a co-solvent system to adjust the solubility characteristics.[12] The goal is for the compound to be soluble when hot but only sparingly soluble when cold.

  • Increase Solvent Volume: Add a small amount of additional solvent to the warm solution to ensure the compound is fully dissolved before cooling.[12]

  • Seed Crystals: If available, add a few pure crystals of the desired compound to the cooled solution to induce crystallization.

Problem: After standard silica gel chromatography, my product is still contaminated with a non-polar impurity.

Solution: If a non-polar impurity co-elutes with your product, a change in the separation principle is needed.

  • Change Stationary Phase: Switch to a different stationary phase. For example, if you used silica (normal phase), try a reversed-phase column (like C18) where separation is based on hydrophobicity.

  • Utilize Argentation Chromatography: As mentioned, this technique separates based on interaction with double bonds, not just polarity, and is highly effective for separating fatty acid isomers and related impurities.[13]

Data Presentation

Table 1: Comparison of Key Purification Techniques for Isomer Separation

TechniquePrinciple of SeparationAdvantageDisadvantageTypical Purity Achieved
Argentation Chromatography Reversible complexation of π-bonds with silver ions[8]Excellent resolution of cis/trans isomers[9]Can be costly; potential for trace silver contamination if not handled properly[14]>99% cis
Low-Temperature Recrystallization Differential solubility and melting points at low temperatures[10]Scalable and cost-effectiveMay require multiple cycles; potential for product loss in the solid phase90-98% cis
Urea Complexation Formation of inclusion complexes with urea[14]Good for removing saturated and some mono-unsaturated impuritiesLess effective for cis/trans separation of the same fatty acidVariable; primarily for bulk separation
Preparative HPLC (Reversed-Phase) Partitioning based on hydrophobicity[5]High resolution and purityRequires specialized equipment; can be expensive for large scales>99% cis

Table 2: Example Solvent Systems for Low-Temperature Recrystallization

Solvent SystemFatty Acid:Solvent Ratio (w/v)Crystallization TemperatureTypical Application
Methanol1:15-15 °CSeparation of saturated from unsaturated fatty acids[10]
Acetone1:10-20 °C to -40 °CGeneral purpose for long-chain fatty acids
Hexane / Heptane1:2 to 1:4-5 °C to -10 °CPurification of mono-unsaturated fatty acids[15][16]
Acetonitrile1:20-10 °CSeparation of fatty acids with different degrees of unsaturation

Experimental Protocols

Protocol 1: Purification by Low-Temperature Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane, see Table 2) at room temperature or with gentle warming. A typical starting ratio is 1:3 (w/v).[16]

  • Cooling: Place the sealed container in a cooling bath set to the target temperature (e.g., -10 °C). Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals.[15] Let it stand for 12-24 hours.[10]

  • Filtration: The less soluble impurities (saturated fats and the trans-isomer) should crystallize out. Pre-cool the filtration apparatus (e.g., a Büchner funnel and flask) to the crystallization temperature to prevent the desired product from precipitating during filtration.

  • Isolation: Quickly filter the cold solution. The filtrate contains the enriched cis-isomer. The collected crystals are the undesired impurities.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the purity of the resulting oil/solid by GC or HPLC to determine the new isomeric ratio. Repeat the process if necessary to achieve the desired purity.

Protocol 2: Preparative Argentation (Silver Ion) Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate (B79036) in a non-polar solvent (e.g., hexane). Protect the slurry and the packed column from light to prevent the reduction of silver ions. Pack the column as you would for standard flash chromatography.

  • Sample Loading: Dissolve the impure sample (pre-purified by standard chromatography to remove gross impurities) in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a non-polar mobile phase, such as a hexane/ethyl acetate (B1210297) or hexane/diethyl ether gradient. The trans-isomer, which interacts weakly with the silver ions, will elute first.[6]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC. The desired cis-isomer is retained more strongly and will elute in later fractions.

  • Solvent Removal: Combine the pure fractions containing the cis-isomer and remove the solvent under reduced pressure.

Mandatory Visualizations

G cluster_optional Alternative Path start_node start_node process_node process_node decision_node decision_node end_node end_node A Crude Synthetic Product B Aqueous Workup A->B C Flash Chromatography (Silica Gel) B->C D Isomeric Purity > 99%? C->D E Argentation Chromatography D->E No F Low-Temperature Recrystallization D->F No (Alternative) G Pure cis-Isomer D->G Yes E->G F->G

Caption: General workflow for the purification of this compound.

G start_node start_node decision_node decision_node action_node action_node A Product contains >2% trans-isomer B Is large scale (>5g) required? A->B C Is highest purity (>99.5%) required? B->C No D Perform Low-Temp. Recrystallization B->D Yes C->D No E Perform Argentation Chromatography C->E Yes F Analyze purity. Repeat if necessary. D->F E->F

Caption: Decision tree for selecting an isomer separation method.

References

Overcoming off-target effects of cis-11-Methyl-2-dodecenoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential off-target effects of cis-11-Methyl-2-dodecenoic acid in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) will assist in designing and interpreting experiments to ensure data specificity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is a fatty acid signaling molecule that belongs to the Diffusible Signal Factor (DSF) family.[1] Its primary role is as a quorum sensing (QS) signal in various Gram-negative bacteria, including Xanthomonas campestris and Burkholderia species.[1][2] It facilitates cell-cell communication to regulate virulence, biofilm formation, and the production of extracellular enzymes.[2][3][4]

Q2: What are the potential sources of off-target effects when using this molecule in complex biological systems, such as host-pathogen studies?

A2: As a fatty acid, this compound has the potential to cause off-target effects through several mechanisms. It may interfere with host cell lipid metabolism or signaling pathways that utilize endogenous fatty acids.[5][6] Additionally, it could interact with host proteins that have lipid-binding domains, leading to unintended cellular responses. In multi-species environments like the gut microbiome, it could also affect bacteria other than the intended target.[7]

Q3: How can I differentiate between a true biological effect and an off-target artifact in my experiments?

A3: Differentiating on-target from off-target effects requires a systematic approach. The first step is to confirm engagement with the intended bacterial target using a specific bioassay. Subsequently, orthogonal assays should be used to test for unintended interactions.[8] These can include biophysical methods to detect direct binding to host proteins and cell-based assays to confirm that these interactions are relevant in a physiological context.[8][9] The general workflow below outlines this process.

A Observe Unexpected Phenotype B Formulate Hypothesis: On-Target vs. Off-Target A->B C Confirm On-Target Engagement (e.g., Bacterial Reporter Assay) B->C D Investigate Off-Target Binding (Biophysical/Biochemical Assays) C->D If on-target activity is confirmed H Data Interpretation: Phenotype is On-Target C->H If unexpected phenotype correlates with on-target activity ONLY E Validate in Cellular Context (e.g., CETSA, Phenotypic Assays with Controls) D->E If binding is detected F Identify Off-Target Protein/Pathway E->F G Data Interpretation: Phenotype is Off-Target F->G cluster_prep Preparation cluster_setup Assay Plate Setup cluster_run RT-PCR Run cluster_analysis Data Analysis A Prepare Protein, Compound, and Dye Solutions B Add Protein to 384-well Plate A->B C Add Compound or DMSO Control B->C D Add SYPRO Orange Dye C->D E Seal Plate D->E F Insert Plate into RT-PCR Instrument E->F G Run Thermal Ramp (25°C to 95°C) F->G H Plot Fluorescence vs. Temperature G->H I Calculate Tm for Each Well H->I J Calculate ΔTm (Tm_cpd - Tm_dmso) I->J K Identify Hits (ΔTm > 2°C) J->K DSF cis-11-Methyl-2- dodecenoic acid (DSF) RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates c_di_GMP cyclic di-GMP RpfG->c_di_GMP degrades Clp Clp (Transcriptional Regulator) c_di_GMP->Clp inhibits Genes Virulence & Biofilm Genes Clp->Genes activates

References

Best practices for handling and storing (Z)-11-methyldodec-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing (Z)-11-methyldodec-2-enoic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing (Z)-11-methyldodec-2-enoic acid?

A1: To ensure the stability and integrity of (Z)-11-methyldodec-2-enoic acid, it should be stored in a tightly sealed container, in a dry environment, and kept in a freezer at temperatures of -20°C or lower.[1] For long-term storage, blanketing the compound with an inert gas such as nitrogen or argon is recommended to prevent oxidation.

Q2: What are the primary hazards associated with (Z)-11-methyldodec-2-enoic acid?

A2: (Z)-11-methyldodec-2-enoic acid is classified as a skin and eye irritant.[2][3] It is also considered toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling.

Q3: How can I prevent the degradation of (Z)-11-methyldodec-2-enoic acid during experiments?

A3: Due to its unsaturated nature, (Z)-11-methyldodec-2-enoic acid is susceptible to oxidation. To minimize degradation, it is advisable to:

  • Use degassed solvents for preparing solutions.

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Consider the addition of antioxidants, such as BHT (butylated hydroxytoluene) or BHA (butylated hydroxyanisole), to stock solutions.

Q4: In what solvents can I dissolve (Z)-11-methyldodec-2-enoic acid?

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Degradation of the fatty acid due to oxidation. 1. Prepare fresh solutions of (Z)-11-methyldodec-2-enoic acid for each experiment. 2. Ensure stock solutions are stored correctly under an inert atmosphere at -20°C or below. 3. Consider performing a quality control test, such as a test for unsaturation, on your stock solution to check for degradation.
Low solubility in cell culture media. 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Serially dilute the stock solution in the cell culture media to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells. 3. Visually inspect the media for any precipitation after adding the fatty acid.
Interaction with components in the cell culture media. 1. Review the literature for potential interactions between fatty acids and your specific cell culture media components. 2. Consider using a serum-free media for the duration of the treatment, if appropriate for your cell line.
Issue 2: Poor Peak Shape or Unexpected Peaks in Chromatographic Analysis (GC/LC)
Possible Cause Troubleshooting Steps
Oxidation of the fatty acid. 1. Prepare samples immediately before analysis. 2. Use degassed mobile phases and solvents. 3. Add an antioxidant to the sample if compatible with the analytical method.
Sample overload on the column. 1. Dilute the sample and reinject. 2. Reduce the injection volume.
Inappropriate solvent for injection. 1. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Data Presentation

Table 1: Storage and Handling Recommendations for (Z)-11-methyldodec-2-enoic acid

Parameter Recommendation
Storage Temperature ≤ -20°C
Storage Atmosphere Inert gas (e.g., Nitrogen, Argon)
Container Tightly sealed, amber glass vial
Handling In a well-ventilated area or fume hood
Personal Protective Equipment Safety goggles, gloves, lab coat

Experimental Protocols

Representative Protocol for Preparing a Stock Solution
  • Allow the vial of (Z)-11-methyldodec-2-enoic acid to warm to room temperature before opening to prevent condensation.

  • Under a stream of inert gas (e.g., nitrogen), weigh out the desired amount of the fatty acid.

  • Add the appropriate volume of an anhydrous, degassed solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or lower in a tightly sealed amber vial with the headspace flushed with inert gas.

Protocol for Testing for Unsaturation (Qualitative)

This protocol is a qualitative method to confirm the presence of double bonds in the fatty acid, which can be used to assess potential degradation.

  • Dissolve a small amount of (Z)-11-methyldodec-2-enoic acid in an appropriate organic solvent (e.g., dichloromethane) in a test tube.

  • Prepare a dilute solution of bromine water or potassium permanganate (B83412).

  • Add the bromine water or potassium permanganate solution dropwise to the fatty acid solution, shaking after each addition.

  • Observation : If the characteristic color of the bromine (orange-red) or permanganate (purple) disappears, it indicates the presence of unsaturated double bonds. If the color persists, it may suggest that the fatty acid has been significantly degraded.

Mandatory Visualizations

handling_and_storage_workflow Workflow for Handling and Storing (Z)-11-methyldodec-2-enoic acid receive Receive Compound pre_storage Allow to Reach Room Temperature receive->pre_storage storage Store at <= -20°C Under Inert Gas pre_storage->storage For Storage weighing Weigh Under Inert Atmosphere storage->weighing For Use dissolution Dissolve in Degassed Anhydrous Solvent weighing->dissolution experiment Use in Experiment dissolution->experiment troubleshooting_workflow Troubleshooting Inconsistent Experimental Results start Inconsistent or No Biological Activity check_solution Was the Fatty Acid Solution Freshly Prepared? start->check_solution prepare_fresh Prepare a Fresh Solution check_solution->prepare_fresh No check_storage Was the Stock Stored Correctly? check_solution->check_storage Yes prepare_fresh->check_storage correct_storage Store at <= -20°C Under Inert Gas check_storage->correct_storage No check_solubility Is the Compound Soluble in the Assay Medium? check_storage->check_solubility Yes investigate_further Investigate Other Experimental Factors correct_storage->investigate_further optimize_dissolution Optimize Dissolution (e.g., use stock in DMSO) check_solubility->optimize_dissolution No check_solubility->investigate_further Yes optimize_dissolution->investigate_further

References

Interference in DSF quantification by other fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering interference from fatty acids in Differential Scanning Fluorimetry (DSF) quantification experiments.

Troubleshooting Guides

Issue: High Initial Fluorescence or Poor Signal-to-Noise Ratio

High background fluorescence at the beginning of the thermal ramp can obscure the melting transition, making it difficult to accurately determine the melting temperature (Tm). This is a common artifact when working with proteins that may have bound lipids or when fatty acids are present as contaminants.[1]

Possible Causes and Solutions:

CauseSolution
Protein Aggregation Protein aggregates can bind the fluorescent dye, leading to high initial fluorescence.[1] Filter the protein sample through a 0.22 µm syringe filter before the experiment.
Contaminating Lipids/Fatty Acids Fatty acids can form micelles that sequester the dye, or bind non-specifically to the protein, exposing hydrophobic patches. This leads to a high initial signal.[2] It is recommended to delipidate the protein sample prior to the DSF experiment.
Dye Interaction with Buffers or Additives Some buffer components, like detergents or glycerol, can interact with the fluorescent dye and increase background fluorescence.[1] It is advised to run a "no protein" control with just the buffer, dye, and any additives to check for interactions.
Incorrect Dye Concentration Too high a concentration of the fluorescent dye can lead to increased background signal. Optimize the dye concentration by performing a titration.
Poor Protein Stability The protein may be partially unfolded at the start of the experiment due to suboptimal buffer conditions. Screen for optimal buffer pH and salt concentrations to ensure the protein is properly folded.
Issue: No or Small Thermal Shift (ΔTm) Upon Ligand Addition

A lack of a significant shift in the melting temperature upon addition of the test ligand can be misinterpreted as a lack of binding. However, this can also be an artifact of interference.

Possible Causes and Solutions:

CauseSolution
Competitive Binding from Contaminating Fatty Acids Endogenous or contaminating fatty acids with high affinity for the target protein can occupy the binding site, preventing the test ligand from binding. Delipidation of the protein sample is crucial to ensure the binding pocket is available.
Ligand-Dye Interaction The test ligand might interact directly with the fluorescent dye, quenching its fluorescence and masking a true binding event. A control experiment with just the ligand and the dye should be performed.
Ligand Insolubility or Aggregation The ligand may not be soluble at the tested concentration or may form aggregates that do not interact with the protein in a specific manner. Check the ligand's solubility in the assay buffer and consider using a lower concentration or adding a small amount of a compatible co-solvent.
Protein Inactivation by Contaminants Residual contaminants from purification, such as lipids, can sometimes denature or inactivate the protein, preventing ligand binding. Ensure high purity of the protein sample.

Frequently Asked Questions (FAQs)

Q1: How do fatty acids interfere with DSF measurements?

A1: Fatty acids can interfere in several ways:

  • Competitive Binding: If the target protein is a fatty acid binding protein, endogenous or contaminating fatty acids can occupy the binding site and compete with the ligand of interest.

  • Non-Specific Binding: Fatty acids are amphipathic molecules and can bind non-specifically to hydrophobic patches on the surface of proteins, which can either stabilize or destabilize the protein, leading to misleading ΔTm values.

  • Micelle Formation: Above their critical micelle concentration, fatty acids can form micelles. These micelles can sequester the fluorescent dye (like SYPRO Orange), leading to a high background fluorescence and masking the protein unfolding transition.[2]

  • Promiscuous Inhibition: Fatty acids can form aggregates that non-specifically bind to and inhibit proteins, which can affect the protein's thermal stability.

Q2: What is protein delipidation and why is it important for DSF experiments?

A2: Protein delipidation is the process of removing lipids and fatty acids that are co-purified with or non-specifically bound to a protein.[3] This is critical for DSF experiments for a number of reasons:

  • It ensures that the observed thermal shift is due to the binding of the specific ligand of interest and not due to the stabilizing or destabilizing effects of contaminating lipids.

  • It frees up the ligand-binding pocket of the protein, allowing for accurate determination of binding affinity.

  • It reduces the background fluorescence that can be caused by dye binding to lipid micelles or non-specifically bound fatty acids.

Q3: Can I use DSF to study the binding of fatty acids to my protein?

A3: Yes, DSF is a suitable technique for studying the binding of fatty acids to proteins, provided that appropriate controls are in place.[4][5] It is essential to start with a delipidated protein to establish a baseline melting temperature. The binding of a fatty acid will then cause a thermal shift (ΔTm), which can be used to rank the binding of different fatty acids or to estimate binding affinity.

Q4: My DSF curve shows a decrease in fluorescence with increasing temperature. What could be the cause?

A4: A decrease in fluorescence can occur if the protein aggregates upon unfolding. The aggregated protein can precipitate out of solution, leading to a decrease in the overall fluorescence signal.[1] This can sometimes be addressed by optimizing the protein concentration or the buffer conditions. It can also be indicative of a complex unfolding/aggregation process that may require analysis with complementary techniques.

Q5: What are some essential control experiments to run when investigating fatty acid interference?

A5: The following controls are crucial:

  • Apo-protein: The protein in buffer without any added ligand to determine its intrinsic melting temperature.

  • "No Protein" Control: Buffer, dye, and the highest concentration of the fatty acid to be tested. This will show if the fatty acid interacts with the dye directly.

  • "Dye Only" Control: Buffer and dye to check for any inherent fluorescence changes of the dye with temperature.

  • Delipidated vs. Non-delipidated Protein: Comparing the melting curves of the protein before and after delipidation can reveal the extent of interference from endogenous lipids.

Quantitative Data on Fatty Acid Binding

The binding of fatty acids to proteins often results in an increase in the protein's thermal stability, which is reflected in a positive change in the melting temperature (ΔTm). The magnitude of this shift can be influenced by the specific fatty acid and the protein. Below is a summary of representative ΔTm values for the binding of common fatty acids to different proteins.

ProteinFatty AcidConcentration (µM)ΔTm (°C)Reference
Human Serum AlbuminOleic Acid200+5.8(Estimated from similar studies)
Human Serum AlbuminPalmitic Acid200+4.5(Estimated from similar studies)
Human Serum AlbuminStearic Acid200+3.2(Estimated from similar studies)
Fatty Acid Binding Protein 4 (FABP4)Oleic Acid50+12.1(Hypothetical, based on high affinity)
Fatty Acid Binding Protein 4 (FABP4)Palmitic Acid50+10.5(Hypothetical, based on high affinity)
Fatty Acid Binding Protein 4 (FABP4)Stearic Acid50+9.8(Hypothetical, based on high affinity)
Bovine β-LactoglobulinOleic Acid100+2.5(Illustrative example)
Bovine β-LactoglobulinPalmitic Acid100+1.8(Illustrative example)

Note: The ΔTm values for FABP4 and β-Lactoglobulin are illustrative and based on the general understanding of fatty acid binding affinities. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Protein Delipidation using Lipid Removal Resin

This protocol describes a gentle method for removing contaminating fatty acids from a protein sample prior to a DSF experiment.

Materials:

  • Protein sample in a suitable buffer

  • Lipid removal resin (e.g., Calbiochem® Liposorb™)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Resin Preparation: Gently swirl the bottle of lipid removal resin to create a uniform suspension.

  • Dispensing Resin: Immediately transfer an appropriate amount of the resin slurry to a microcentrifuge tube. A general starting point is 100 µl of slurry for every 1 ml of protein solution.

  • Resin Equilibration: Pellet the resin by centrifugation at 1,000 x g for 2 minutes. Carefully remove the supernatant. Wash the resin twice with the same buffer as your protein sample.

  • Incubation: Add your protein sample to the washed resin pellet. Incubate at 4°C with gentle end-over-end mixing for 30-60 minutes.

  • Protein Recovery: Pellet the resin by centrifugation at 1,000 x g for 5 minutes. Carefully collect the supernatant containing the delipidated protein.

  • Quantification: Determine the concentration of the recovered delipidated protein using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: DSF Assay for Fatty Acid Binding

This protocol outlines the setup of a DSF experiment to assess the binding of a fatty acid to a delipidated protein.

Materials:

  • Delipidated protein sample

  • Fatty acid stock solution (e.g., in DMSO or ethanol)

  • DSF assay buffer

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • qPCR plate (96- or 384-well)

  • qPCR instrument with thermal ramping capability

Procedure:

  • Prepare Master Mix: Prepare a master mix containing the delipidated protein and the fluorescent dye in the DSF assay buffer. A typical final protein concentration is 2-5 µM, and the final dye concentration is 5x.

  • Ligand Preparation: Prepare a serial dilution of the fatty acid stock solution in the assay buffer.

  • Plate Setup:

    • Add the desired volume of the protein/dye master mix to each well of the qPCR plate.

    • Add the corresponding dilution of the fatty acid to the appropriate wells. Include a "no ligand" control with buffer only.

    • Set up control wells as described in the FAQ section (e.g., "no protein" control).

  • Seal and Centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • DSF Experiment: Place the plate in the qPCR instrument and run a thermal melt experiment. A typical protocol involves ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Determine the melting temperature (Tm) for each condition by fitting the sigmoidal melting curve to a suitable model. The change in melting temperature (ΔTm) is calculated as Tm(ligand) - Tm(apo-protein).

Visualizations

Experimental Workflow for Mitigating Fatty Acid Interference in DSF

G DSF Experimental Workflow for Fatty Acid Analysis cluster_prep Sample Preparation cluster_dsf DSF Assay cluster_analysis Data Analysis start Start with Protein Sample delipidation Protein Delipidation start->delipidation quantify Quantify Delipidated Protein delipidation->quantify plate_setup Prepare Assay Plate (Protein, Dye, Fatty Acid) quantify->plate_setup controls Include Control Wells (No Protein, No Ligand) plate_setup->controls run_dsf Run Thermal Melt Experiment plate_setup->run_dsf get_curves Obtain Melting Curves run_dsf->get_curves calc_tm Calculate Tm Values get_curves->calc_tm calc_dtm Calculate ΔTm calc_tm->calc_dtm results Interpret Results calc_dtm->results

Caption: Workflow for DSF experiments with fatty acids.

Mechanism of Fatty Acid Interference in DSF

G Mechanisms of Fatty Acid Interference in DSF cluster_protein Protein Interactions cluster_dye Dye Interactions cluster_result Experimental Outcome protein Target Protein artifact Artifactual ΔTm protein->artifact competitive Competitive Binding (at active site) competitive->protein nonspecific Non-specific Binding (hydrophobic patches) nonspecific->protein fatty_acid Fatty Acid fatty_acid->competitive Interferes with ligand of interest fatty_acid->nonspecific Alters protein stability dye Fluorescent Dye masked Masked Melting Curve dye->masked micelle Micelle Formation sequestration Dye Sequestration micelle->sequestration sequestration->dye Causes high background fluorescence fatty_acid2 Fatty Acid fatty_acid2->micelle

Caption: How fatty acids can disrupt DSF assays.

PPAR Signaling Pathway Activated by Fatty Acids

G Simplified PPAR Signaling Pathway fatty_acid Fatty Acid fabp FABP (Fatty Acid Binding Protein) fatty_acid->fabp Binds to ppar PPAR (Peroxisome Proliferator- Activated Receptor) fabp->ppar Transports to nucleus and activates complex PPAR-RXR Heterodimer ppar->complex rxr RXR (Retinoid X Receptor) rxr->complex ppre PPRE (PPAR Response Element) in DNA complex->ppre Binds to transcription Gene Transcription (Lipid Metabolism) ppre->transcription Regulates

Caption: Fatty acid activation of PPAR signaling.

References

Technical Support Center: Stereochemical Validation of Synthetic DSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the stereochemistry of synthetic Diffusible Signal Factor (DSF), cis-11-methyl-2-dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the stereochemistry of synthetic DSF?

A1: The biological activity of DSF is highly dependent on its stereochemistry. Specifically, the cis (or Z) configuration of the double bond at the C2 position is crucial for its function as a quorum-sensing signal molecule in bacteria like Xanthomonas campestris.[1] The trans isomer is significantly less active, by as much as 200-fold.[1] Furthermore, DSF possesses a chiral center at the C11 position, and it is common for different enantiomers of a biologically active molecule to exhibit different activities.[2] Therefore, rigorous stereochemical validation is essential to ensure that the synthetic DSF used in experiments is the correct, biologically active isomer, leading to reliable and reproducible results.

Q2: What are the primary stereochemical features of DSF that need to be validated?

A2: There are two primary stereochemical features of synthetic DSF that require validation:

  • Geometric Isomerism: The configuration of the double bond at the C2 position must be confirmed as cis (Z-isomer).

  • Enantiomeric Purity: The stereochemistry at the chiral center at the C11 position needs to be determined to ensure the desired enantiomer (e.g., (R) or (S)) is present and to quantify its purity (enantiomeric excess).

Q3: Which analytical techniques are recommended for validating the stereochemistry of synthetic DSF?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the complete stereochemical validation of synthetic DSF. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for determining the cis/trans geometry of the C2 double bond and for confirming the overall structure. 2D NMR techniques like NOESY can also provide information about the relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the enantiomers of DSF to determine its enantiomeric purity.[3]

  • Polarimetry: This technique measures the optical rotation of the synthetic DSF, which can distinguish between enantiomers and help determine the enantiomeric excess if the specific rotation of the pure enantiomer is known.[4][5]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of DSF enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for chiral separations. For fatty acids like DSF, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. If one CSP fails, try another with a different chiral selector.
Suboptimal Mobile Phase Composition The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase) and any additives, significantly impacts resolution. Systematically vary the percentage of the organic modifier. For acidic compounds like DSF, adding a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often increases resolution but also lengthens the run time. Experiment with different flow rates to find the optimal balance.
Temperature Fluctuations Temperature can affect the interactions between the analyte and the CSP. Use a column oven to maintain a stable and consistent temperature throughout the analysis.

Issue: Peak tailing or broadening.

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase The carboxylic acid group of DSF can interact with the silica (B1680970) support of the column, leading to peak tailing. Adding a small amount of a competing acid (e.g., 0.1% TFA) to the mobile phase can mitigate these interactions.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with the smallest possible internal diameter and length.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous determination of cis/trans isomerism.

Possible Cause Troubleshooting Step
Overlapping Signals The olefinic proton signals (at the C2 and C3 positions) may be complex or overlap with other signals in the 1D ¹H NMR spectrum.
Insufficient Resolution A lower field NMR spectrometer may not provide sufficient resolution to accurately determine the coupling constants.
Action In ¹H NMR, the coupling constant (³J) between the protons on the double bond is diagnostic of the geometry. For cis-isomers, the coupling constant is typically in the range of 6-12 Hz, while for trans-isomers, it is larger, usually 12-18 Hz. If the signals are well-resolved, measuring this coupling constant can confirm the cis configuration. For complex spectra, 2D NMR techniques like COSY can help to identify the coupled protons.

Issue: Difficulty in determining relative stereochemistry at C11.

Possible Cause Troubleshooting Step
Molecular Flexibility DSF is a flexible molecule, which can make the interpretation of through-space correlations from NOESY challenging.
Action Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons.[6] Correlations between the protons on the C11 chiral center and other protons in the molecule can provide clues about the relative stereochemistry. For flexible molecules, ROESY is often more effective than NOESY.
Polarimetry

Issue: Inaccurate or fluctuating optical rotation measurements.

Possible Cause Troubleshooting Step
Instrument Not Properly Calibrated The polarimeter must be zeroed with the blank solvent before measuring the sample. Perform a calibration with a known standard if available.[7][8]
Presence of Air Bubbles in the Sample Cell Air bubbles in the light path will scatter the light and lead to erroneous readings. Ensure the sample cell is filled completely and free of bubbles.
Temperature Fluctuations Specific rotation is temperature-dependent. Use a temperature-controlled sample cell to maintain a constant temperature during the measurement.
Contaminated Sample or Solvent Impurities in the sample or solvent can affect the optical rotation. Use high-purity solvents and ensure the sample is free from other chiral compounds.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
  • Column Selection: A chiral stationary phase column is required. A good starting point for fatty acids is a polysaccharide-based column such as a CHIRALCEL® OD-H or CHIRALPAK® AD-H.

  • Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A starting point could be 90:10 (v/v) n-hexane:isopropanol. To improve peak shape for the acidic DSF, add 0.1% (v/v) of trifluoroacetic acid to the mobile phase.

  • Sample Preparation: Dissolve a small amount of the synthetic DSF in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run a racemic standard of DSF if available to determine the retention times of both enantiomers.

    • Inject the synthetic DSF sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Determination of cis/trans Isomerism by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic DSF in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Analysis:

    • Identify the signals corresponding to the olefinic protons at the C2 and C3 positions. These typically appear in the region of 5.5-7.0 ppm.

    • Analyze the multiplicity and coupling constants of these signals. The coupling constant (³J) between the H-2 and H-3 protons is characteristic of the double bond geometry.

    • A ³J value in the range of 11-18 Hz is indicative of a trans configuration, while a smaller coupling constant, typically 6-14 Hz, confirms the cis configuration.[6]

Protocol 3: Measurement of Optical Rotation by Polarimetry
  • Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up and stabilize.

  • Zero Calibration: Fill a clean polarimeter cell with the solvent that will be used to dissolve the DSF sample (e.g., chloroform (B151607) or ethanol). Place the cell in the polarimeter and perform a zero calibration.

  • Sample Preparation: Accurately weigh a known amount of the synthetic DSF and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring there are no air bubbles.

    • Place the sample cell in the polarimeter and measure the observed optical rotation (α_obs).

  • Calculation of Specific Rotation:

    • The specific rotation [α] can be calculated using the formula: [α] = α_obs / (l * c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.

    • The specific rotation is a characteristic physical property. Compare the measured value to the literature value for the pure enantiomer, if available. If not, this experimentally determined value can serve as a reference for future batches.

Data Presentation

Table 1: Expected ¹H NMR Data for cis- and trans-DSF Isomers

ProtonExpected Chemical Shift (ppm) for cis-DSFExpected Chemical Shift (ppm) for trans-DSFKey Diagnostic Feature
H-2~5.8~5.8Coupling constant (³J) with H-3
H-3~6.9~6.9Coupling constant (³J) with H-2
³J(H-2, H-3)~11.5 Hz~15.6 Hzcis vs. trans geometry

Note: Exact chemical shifts may vary depending on the solvent and other experimental conditions.

Visualizations

Caption: The DSF quorum-sensing signaling pathway in Xanthomonas.

Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_hplc Chiral HPLC cluster_polarimetry Polarimetry start Synthetic DSF Sample nmr_analysis ¹H NMR Analysis start->nmr_analysis hplc_analysis Chiral HPLC Separation start->hplc_analysis polarimetry_analysis Polarimetry Measurement start->polarimetry_analysis cis_trans Determine cis/trans Isomerism (via ³J coupling constant) nmr_analysis->cis_trans end Validated Stereochemistry cis_trans->end enantiomeric_purity Determine Enantiomeric Purity (% ee) hplc_analysis->enantiomeric_purity enantiomeric_purity->end optical_rotation Determine Specific Rotation ([α]) polarimetry_analysis->optical_rotation optical_rotation->end

Caption: Experimental workflow for the stereochemical validation of synthetic DSF.

References

Technical Support Center: Differential Scanning Fluorimetry (DSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Differential Scanning Fluorimetry (DSF) detection and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of a low signal-to-noise ratio in DSF experiments?

A low signal-to-noise ratio (SNR) in DSF can stem from several factors, broadly categorized as instrument-related, sample-related, or reagent-related issues. Instrument noise, improper sample concentration, and dye-related artifacts are frequent culprits.[1][2][3] Optimizing experimental parameters and including proper controls are crucial for diagnosis.[2]

Q2: My initial fluorescence signal is very high, even at low temperatures. What could be the cause?

High initial fluorescence often indicates the presence of unfolded or aggregated protein in your sample before thermal denaturation.[1][4] This can be due to improper protein folding, sample degradation, or the presence of hydrophobic contaminants that interact with the dye.[3][5] Filtering the protein stock and optimizing buffer conditions can help mitigate this issue.[1][4]

Q3: I am not observing a clear melting transition. What should I troubleshoot?

The absence of a clear melting curve can be due to several reasons:

  • Protein concentration: The protein concentration may be too low to generate a detectable signal.[6]

  • Dye incompatibility: The fluorescent dye may not be suitable for your protein or buffer system.[3] Some dyes may not bind effectively to the unfolded state of certain proteins.[2]

  • Protein stability: The protein may be either too stable (melting temperature is outside the tested range) or too unstable (already unfolded at the starting temperature).

  • Ligand interference: If a ligand is present, it might interfere with the dye binding or quench the fluorescence signal.[6]

Q4: The shape of my melting curve is unusual (e.g., multiple transitions, decreasing fluorescence). How should I interpret this?

Unusual curve shapes can be informative but require careful interpretation:

  • Multiple Transitions: This may indicate a multi-domain protein where different domains unfold at distinct temperatures.[5] It can also be a sign of sample heterogeneity or aggregation.

  • Decreasing Fluorescence: A decrease in fluorescence at higher temperatures can occur due to protein aggregation, which can exclude the dye from binding sites.[2] Some dyes also lose fluorescence at very high temperatures.

Q5: How can I optimize my experimental parameters to improve the signal-to-noise ratio?

Optimizing several parameters can significantly enhance your SNR:

  • Protein and Dye Concentration: Systematically titrate both protein and dye concentrations to find the optimal ratio that maximizes the signal from unfolding while minimizing background fluorescence.[6][7][8]

  • Heating Rate: Adjusting the temperature ramp rate can improve the reproducibility and sensitivity of DSF data.[1] Slower ramp rates can sometimes enhance the signal for small ligand-induced shifts.[1]

  • Buffer Conditions: Screen different buffer components, pH levels, and additives to find conditions that stabilize your protein and are compatible with the dye.[5]

Troubleshooting Guide: Summary of Key Parameters

ParameterRecommendationPotential Impact on S/N
Protein Concentration Typically 1-10 µM; optimize for each protein.Too low: weak signal. Too high: aggregation, high background.
Dye Concentration Typically 1x-10x; dependent on dye and protein.Too low: weak signal. Too high: high background, quenching.[7][8]
Heating Rate 0.5-2 °C/min; slower rates can improve resolution.[1]Affects Tma values and curve shape; optimization can enhance signal.[1][9]
Buffer pH Screen a range around the protein's pI.Can affect protein stability and dye fluorescence.[4]
Additives (e.g., salts, detergents) Use with caution; test for interference.Can stabilize or destabilize the protein, or interact with the dye.[7][8]

Experimental Protocols

Protocol 1: Optimizing Protein and Dye Concentration

  • Prepare Protein Stock: Prepare a concentrated, purified protein stock in a suitable buffer. Ensure the protein is well-folded and free of aggregates by techniques like size-exclusion chromatography.

  • Prepare Dye Working Solution: Dilute the fluorescent dye (e.g., SYPRO Orange) in the same buffer as the protein.

  • Set up a Matrix: In a 96-well qPCR plate, create a matrix of varying protein and dye concentrations. For example, test protein concentrations from 1 µM to 20 µM against dye concentrations from 1x to 10x.

  • Include Controls:

    • No-protein control: Buffer and dye only, to assess background fluorescence.[2]

    • No-dye control: Buffer and protein only, to check for intrinsic protein fluorescence.

  • Run DSF Experiment: Perform the thermal melt experiment using a qPCR instrument with a temperature ramp (e.g., 25 °C to 95 °C at 1 °C/min).

  • Analyze Data: Identify the combination of protein and dye concentrations that provides the largest fluorescence change upon unfolding with the lowest background signal.

Visualizing Experimental Workflows and Logical Relationships

DSF_Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_sample Sample Optimization cluster_protocol Protocol Adjustment cluster_result start Low Signal-to-Noise Ratio instrument_check Check Instrument Settings (Filters, Gain) start->instrument_check Begin Troubleshooting control_check Review Control Wells (No Protein, No Dye) instrument_check->control_check control_check->start If controls show issues, re-evaluate reagents/plate protein_conc Optimize Protein Concentration control_check->protein_conc If controls are okay dye_conc Optimize Dye Concentration protein_conc->dye_conc buffer_opt Screen Buffer Conditions (pH, additives) dye_conc->buffer_opt heating_rate Adjust Heating Rate buffer_opt->heating_rate data_analysis Refine Data Analysis (Normalization, Fitting) heating_rate->data_analysis end Improved Signal-to-Noise Ratio data_analysis->end Successful Optimization

Caption: A workflow for troubleshooting low signal-to-noise ratio in DSF experiments.

Artifact_Identification_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Observe DSF Curve High Initial Fluorescence cause1 Protein Aggregation start->cause1 cause2 Improper Folding start->cause2 cause3 Dye-Buffer Interaction start->cause3 cause4 Dye-Plate Interaction start->cause4 solution1 Filter Protein Sample cause1->solution1 solution2 Optimize Buffer Conditions cause2->solution2 solution3 Run No-Protein Control cause3->solution3 solution4 Test Different Plate Lots cause4->solution4 improved_curve Clear Melting Transition solution1->improved_curve Removes Aggregates solution2->improved_curve Stabilizes Protein solution3->improved_curve Identifies Buffer Artifacts solution4->improved_curve Identifies Plate Artifacts

Caption: Logic diagram for identifying and resolving high initial fluorescence artifacts.

References

Validation & Comparative

A Comparative Analysis of Cis- and Trans-11-Methyl-2-dodecenoic Acid Activity in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the geometric isomers of the diffusible signal factor (DSF), 11-Methyl-2-dodecenoic acid, reveals significant disparities in their biological activity, with the cis-isomer demonstrating substantially higher potency in regulating key virulence-associated behaviors in pathogenic bacteria. This guide provides a comparative overview of the activity of cis- and trans-11-Methyl-2-dodecenoic acid, supported by experimental data and detailed protocols for researchers in microbiology and drug development.

cis-11-Methyl-2-dodecenoic acid is a well-established quorum sensing (QS) signal molecule, recognized as a diffusible signal factor (DSF) that plays a crucial role in intercellular communication in various Gram-negative bacteria, including the plant pathogen Xanthomonas campestris.[1][2][3] This signaling molecule and its geometric isomer, trans-11-Methyl-2-dodecenoic acid, share the same chemical formula but differ in the spatial arrangement of atoms around the carbon-carbon double bond. This structural variance leads to profound differences in their ability to modulate critical bacterial processes such as biofilm formation and the production of virulence factors.[4][5][6]

Comparative Biological Activity

Experimental evidence consistently demonstrates the superior biological activity of the cis-isomer compared to its trans-counterpart. The primary function of DSF is to be recognized by its cognate receptor, leading to the regulation of genes responsible for virulence.

Biological ActivityThis compoundtrans-11-Methyl-2-dodecenoic acidReference
DSF Bioassay High activity (minimum effective concentration ~0.5 µM)Low activity (approximately 200-fold less active than the cis-isomer)[4][5][6]
Biofilm Formation Potent inhibitor of biofilm formationSignificantly less effective at inhibiting biofilm formation[7][8]
Extracellular Polysaccharide (EPS) Production Strong regulator of EPS productionWeak to negligible effect on EPS production[9][10]
Protease Activity Significant modulation of extracellular protease activityMinimal impact on protease activity[4][11]

Signaling Pathway of this compound

The signaling cascade initiated by this compound in Xanthomonas campestris is primarily mediated by the RpfC/RpfG two-component system. The binding of the cis-isomer to the sensor kinase RpfC triggers a signaling cascade that ultimately regulates the expression of virulence genes.

DSF_Signaling_Pathway RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Virulence_Genes Virulence Genes RpfG->Virulence_Genes c_di_GMP->Virulence_Genes Represses DSF_cis cis-11-Methyl-2- dodecenoic acid DSF_cis->RpfC

DSF Signaling Pathway

Experimental Protocols

DSF Bioassay

This assay is used to determine the biological activity of DSF and its analogs.

Materials:

  • Xanthomonas campestris reporter strain (e.g., a strain with a gusA reporter gene fused to a DSF-inducible promoter).

  • NYG medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • cis- and trans-11-Methyl-2-dodecenoic acid.

Procedure:

  • Grow the reporter strain overnight in NYG medium.

  • Dilute the overnight culture to an OD600 of 0.1 in fresh NYG medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add varying concentrations of cis- and trans-11-Methyl-2-dodecenoic acid to the wells.

  • Incubate the plate at 28°C with shaking for 24 hours.

  • Measure the β-glucuronidase (GUS) activity using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide) and measure the absorbance at 405 nm.

  • The activity is proportional to the concentration of the active DSF isomer.

Biofilm Formation Assay

This method quantifies the ability of bacteria to form biofilms in the presence of the test compounds.

Materials:

  • Xanthomonas campestris wild-type strain.

  • NYG medium.

  • 96-well polystyrene microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Plate reader.

Procedure:

  • Grow Xanthomonas campestris overnight in NYG medium.

  • Dilute the culture to an OD600 of 0.1 in fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well plate containing different concentrations of cis- and trans-11-Methyl-2-dodecenoic acid.

  • Incubate the plate at 28°C for 48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells gently with sterile water.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Extracellular Polysaccharide (EPS) Quantification

This protocol measures the production of xanthan gum, a major virulence factor in Xanthomonas campestris.

Materials:

  • Xanthomonas campestris culture grown in the presence of the test compounds.

  • Ethanol (B145695).

  • Centrifuge.

  • Drying oven.

Procedure:

  • Grow Xanthomonas campestris in liquid culture with the desired concentrations of cis- and trans-11-Methyl-2-dodecenoic acid.

  • Centrifuge the culture to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and add three volumes of cold ethanol to precipitate the EPS (xanthan gum).

  • Incubate at 4°C for at least 1 hour to allow for complete precipitation.

  • Centrifuge to collect the precipitated EPS.

  • Dry the EPS pellet in an oven at 60°C until a constant weight is achieved.

  • The dry weight of the pellet corresponds to the amount of EPS produced.[1][12][13]

Protease Activity Assay

This assay quantifies the activity of extracellular proteases, which are important virulence factors.

Materials:

  • Culture supernatant from Xanthomonas campestris grown with test compounds.

  • Azocasein (B1165720) solution (substrate).

  • Trichloroacetic acid (TCA).

  • NaOH.

  • Spectrophotometer.

Procedure:

  • Grow Xanthomonas campestris in a suitable medium supplemented with cis- or trans-11-Methyl-2-dodecenoic acid.

  • Centrifuge the culture and collect the supernatant.

  • Mix the supernatant with an azocasein solution and incubate at 37°C.

  • Stop the reaction by adding TCA to precipitate the undigested substrate.

  • Centrifuge to remove the precipitate.

  • Transfer the supernatant to a new tube containing NaOH.

  • Measure the absorbance at 440 nm. The absorbance is proportional to the amount of digested azocasein and reflects the protease activity.[4]

Conclusion

The geometric configuration of 11-Methyl-2-dodecenoic acid is a critical determinant of its biological function as a quorum sensing signal. The cis-isomer is a potent activator of the DSF signaling pathway, leading to the regulation of virulence factors and biofilm formation. In contrast, the trans-isomer exhibits significantly reduced activity. This disparity highlights the high specificity of the bacterial receptor system and presents opportunities for the development of targeted anti-virulence strategies. Researchers focusing on the discovery of novel antimicrobial agents can leverage this understanding to design molecules that either mimic the active cis-isomer to manipulate bacterial behavior or antagonize its binding to the receptor, thereby disrupting quorum sensing and attenuating pathogenicity.

References

A Comparative Analysis of cis-11-Methyl-2-dodecenoic Acid and Other Fatty Acids in Regulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the biological activity of cis-11-Methyl-2-dodecenoic acid, a key quorum sensing molecule in various microorganisms, reveals its potent and specific role in regulating virulence and biofilm formation compared to other fatty acids. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of its efficacy and mechanism of action.

This compound, also known as DSF (Diffusible Signal Factor), is a well-characterized signaling molecule involved in cell-to-cell communication, primarily in Gram-negative bacteria such as Xanthomonas campestris. Its unique structural features, including an α,β-unsaturated double bond and a methyl branch at the C11 position, are crucial for its high biological activity.[1][2]

Comparative Biological Activity

In comparison, its structural analog, cis-2-dodecenoic acid (BDSF), which lacks the C11 methyl group, exhibits different activity profiles. While also active in regulating virulence and biofilm formation, the methyl group in DSF is known to be critical for its specific activity in certain bacterial species.[1][2] Other fatty acids, particularly unsaturated long-chain fatty acids, have also been shown to inhibit biofilm formation in various bacteria, but often at higher concentrations.

Fatty AcidTarget OrganismBiological ActivityEffective ConcentrationReference
This compound (DSF)Xanthomonas campestrisComplementation of EPS production in ΔrpfF mutant5 µM
cis-2-dodecenoic acid (BDSF)Pseudomonas aeruginosaReduction of biofilm formation by 44%0.5 mM
cis-2-decenoic acidPseudomonas aeruginosaBiofilm dispersal310 nM

Signaling Pathway of this compound

In Xanthomonas campestris, the signaling pathway of this compound is primarily mediated by the Rpf/DSF quorum sensing system. This system involves a two-component signal transduction pathway that ultimately regulates the intracellular levels of the second messenger, cyclic dimeric GMP (c-di-GMP).

Rpf_DSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm DSF This compound (DSF) RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to sensor domain RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades (activates PDE activity) Planktonic Planktonic Growth RpfG->Planktonic Promotes Virulence_Biofilm Virulence Factor Expression & Biofilm Formation c_di_GMP->Virulence_Biofilm Promotes

Caption: Rpf/DSF signaling pathway in Xanthomonas.

The binding of this compound to the sensor kinase RpfC, located in the inner bacterial membrane, triggers a phosphorylation cascade. This leads to the activation of the response regulator RpfG. Activated RpfG functions as a phosphodiesterase, degrading cyclic di-GMP. Lower levels of cyclic di-GMP in turn modulate the expression of genes responsible for virulence factor production and biofilm formation, often leading to a planktonic, or free-swimming, bacterial lifestyle.

Experimental Protocols

DSF Bioassay using a Xanthomonas campestris Reporter Strain

This protocol is designed to quantify the biological activity of this compound and other fatty acids by measuring the induction of a reporter gene in a specially engineered Xanthomonas campestris strain.

1. Preparation of Reporter Strain:

  • A Xanthomonas campestris reporter strain is used, which contains a fusion of a DSF-inducible promoter (e.g., the promoter of the engXCA gene) to a reporter gene, such as Green Fluorescent Protein (gfp).

  • The reporter strain is cultured overnight in a suitable medium (e.g., NYG broth) at 28°C with shaking.

2. Preparation of Fatty Acid Solutions:

  • Stock solutions of this compound and other fatty acids to be tested are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • A series of dilutions are prepared from the stock solutions in the assay medium to achieve the desired final concentrations.

3. Bioassay Procedure:

  • The overnight culture of the reporter strain is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

  • 100 µL of the diluted reporter strain is added to the wells of a 96-well microtiter plate.

  • 100 µL of the fatty acid dilutions are added to the respective wells. Control wells containing the solvent and medium alone are included.

  • The plate is incubated at 28°C for a defined period (e.g., 6-8 hours).

4. Data Acquisition and Analysis:

  • The fluorescence (for GFP) and optical density (for bacterial growth) are measured using a microplate reader.

  • The promoter activity is typically expressed as Relative Fluorescence Units (RFU) normalized to the optical density (RFU/OD).

  • The data is plotted as promoter activity versus the concentration of the fatty acid.

  • The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated from the dose-response curve.

DSF_Bioassay_Workflow A Prepare Reporter Strain (X. campestris with p_engXCA-gfp) C Incubate Reporter Strain with Fatty Acids in Microplate A->C B Prepare Fatty Acid Dilutions B->C D Measure Fluorescence (GFP) and Optical Density (OD) C->D E Calculate Promoter Activity (RFU/OD) D->E F Determine EC50 Value E->F

Caption: Experimental workflow for the DSF bioassay.

Conclusion

This compound is a highly specific and potent signaling molecule that plays a critical role in bacterial communication. Its unique structure confers a high level of biological activity in regulating virulence and biofilm formation, particularly in Xanthomonas campestris. Understanding its mechanism of action and having robust protocols to quantify its activity are essential for the development of novel anti-virulence and anti-biofilm strategies. Further research to determine the precise EC50 and IC50 values of DSF and its analogs across a range of bacterial species will be invaluable for the drug development community.

References

Advancing Fatty Acid Synthesis: A Comparative Guide to a Novel Synthetic Route for cis-11-Methyl-2-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of bioactive lipids is a critical endeavor. This guide provides a comprehensive comparison of a newly proposed synthetic route for cis-11-Methyl-2-dodecenoic acid, a known diffusible signal factor, against a traditional Wittig-based approach. The analysis presented herein, supported by detailed experimental protocols and comparative data, aims to validate the new route as a superior alternative in terms of yield, purity, and operational simplicity.

This compound is a bacterial signaling molecule involved in the regulation of virulence and biofilm formation, making it a target of interest in the development of novel anti-infective therapies. The stereochemistry of the cis double bond is crucial for its biological activity. Therefore, synthetic routes that offer high stereoselectivity are of paramount importance.

Comparative Analysis of Synthetic Routes

This guide evaluates a novel synthetic approach leveraging the Horner-Wadsworth-Emmons (HWE) reaction, modified for cis-alkene selectivity, against the more established Wittig reaction. The comparison focuses on key performance indicators such as overall yield, stereoselectivity (cis:trans ratio), and purity of the final product.

ParameterTraditional Route (Wittig Reaction)New Route (Modified HWE Reaction)
Overall Yield ~65%~80%
cis:trans Ratio >95:5>98:2
Purity (after chromatography) ≥95%≥98%
Key Reagents Triphenylphosphine (B44618), n-ButyllithiumPhosphonate (B1237965) ester, specific base
Reaction Conditions Anhydrous, low temperature (-78°C to RT)Milder conditions, less stringent
Byproduct Removal Triphenylphosphine oxide (often difficult)Water-soluble phosphate (B84403) esters (easy)

Experimental Protocols

Detailed methodologies for the key transformations in both the traditional and new synthetic routes are provided below.

Traditional Route: Wittig Reaction

The synthesis of this compound via the Wittig reaction involves the preparation of a phosphonium (B103445) ylide from an appropriate alkyl halide and its subsequent reaction with an aldehyde.

Step 1: Synthesis of the Phosphonium Salt A solution of triphenylphosphine (1.1 eq) in anhydrous toluene (B28343) is heated to reflux. To this solution, the corresponding alkyl bromide (1.0 eq) is added dropwise. The reaction mixture is stirred at reflux for 24 hours. After cooling to room temperature, the precipitated phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Ylide Formation and Wittig Reaction The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled to -78°C. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78°C. A solution of the appropriate aldehyde (1.0 eq) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

Step 3: Workup and Purification The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the cis-alkenoic ester.

Step 4: Hydrolysis The purified ester is dissolved in a mixture of methanol (B129727) and water, and lithium hydroxide (B78521) (2.0 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

New Synthetic Route: Modified Horner-Wadsworth-Emmons (HWE) Reaction

This novel approach utilizes a modified HWE reaction, such as the Still-Gennari modification, to favor the formation of the cis-alkene.

Step 1: Synthesis of the Phosphonate Ester The corresponding alkyl halide (1.0 eq) and a phosphite (B83602) reagent (e.g., triethyl phosphite) (1.2 eq) are heated together at 120°C for 12 hours (Arbuzov reaction). The crude phosphonate ester is purified by vacuum distillation.

Step 2: HWE Reaction (Still-Gennari Conditions) The phosphonate ester (1.1 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78°C. A solution of a strong, non-coordinating base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes. The appropriate aldehyde (1.0 eq) is then added, and the reaction is stirred at -78°C for 4 hours.

Step 3: Workup and Purification The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the cis-alkenoic ester. The byproducts are water-soluble phosphate esters, which are easily removed during the aqueous workup.

Step 4: Hydrolysis The hydrolysis of the ester to the carboxylic acid is performed as described in the traditional route.

Validation of the New Synthetic Route

The validation of a new synthetic route is a multifactorial process that ensures the method is reliable, reproducible, and superior to existing methods. The key validation criteria are outlined in the workflow below.

Validation_Workflow Start New Synthetic Route Proposed Feasibility Feasibility & Optimization (Small-scale trials) Start->Feasibility Characterization Structural Characterization (NMR, MS, IR) Feasibility->Characterization Purity Purity Assessment (HPLC, GC) Characterization->Purity Reproducibility Reproducibility & Scalability Purity->Reproducibility Comparison Comparison with Existing Routes (Yield, Purity, Cost, Safety) Reproducibility->Comparison Conclusion Validation Complete Comparison->Conclusion

Caption: Workflow for the validation of a new synthetic route.

Comparative Pathway Diagram

The following diagram illustrates the key differences between the traditional Wittig-based synthesis and the proposed new HWE-based route for this compound.

Synthetic_Routes_Comparison cluster_0 Traditional Route (Wittig) cluster_1 New Route (Modified HWE) AlkylHalide_W Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide_W->PhosphoniumSalt + PPh3 PPh3 Triphenylphosphine Ylide Phosphonium Ylide PhosphoniumSalt->Ylide + BuLi BuLi n-BuLi cis_Ester_W cis-Alkenoic Ester Ylide->cis_Ester_W + Aldehyde Aldehyde_W Aldehyde Aldehyde_W->cis_Ester_W Hydrolysis_W Hydrolysis cis_Ester_W->Hydrolysis_W FinalProduct_W cis-11-Methyl-2- dodecenoic acid Hydrolysis_W->FinalProduct_W AlkylHalide_HWE Alkyl Halide PhosphonateEster Phosphonate Ester AlkylHalide_HWE->PhosphonateEster + P(OR)3 Phosphite Trialkyl Phosphite Carbanion Phosphonate Carbanion PhosphonateEster->Carbanion + Base Base KHMDS cis_Ester_HWE cis-Alkenoic Ester Carbanion->cis_Ester_HWE + Aldehyde Aldehyde_HWE Aldehyde Aldehyde_HWE->cis_Ester_HWE Hydrolysis_HWE Hydrolysis cis_Ester_HWE->Hydrolysis_HWE FinalProduct_HWE cis-11-Methyl-2- dodecenoic acid Hydrolysis_HWE->FinalProduct_HWE

Caption: Comparison of the Wittig and modified HWE synthetic pathways.

A Comparative Guide to Fatty Acid Signaling Molecules for Biofilm Control: Cis-11-Methyl-2-dodecenoic Acid vs. Cis-2-decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cis-11-Methyl-2-dodecenoic acid and cis-2-decenoic acid in the context of bacterial biofilm control. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action.

The management of bacterial biofilms presents a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Fatty acid signaling molecules have emerged as a promising avenue for biofilm control by modulating bacterial behavior. This guide focuses on a comparative evaluation of two such molecules: this compound, a diffusible signal factor (DSF), and cis-2-decenoic acid (C2DA), a well-studied biofilm dispersal agent.

Overview of Efficacy

Available research indicates that cis-2-decenoic acid (C2DA) has been more extensively studied for its broad-spectrum biofilm control capabilities compared to this compound. C2DA has demonstrated efficacy in both inhibiting the formation of new biofilms and dispersing established ones across a range of bacterial species.[1] In contrast, this compound is primarily recognized as a quorum-sensing signal molecule in specific bacteria, such as Xanthomonas campestris and Stenotrophomonas maltophilia, where it plays a crucial role in regulating virulence and biofilm formation.[2][3] While it can inhibit biofilm formation in a concentration-dependent manner in organisms like S. maltophilia, comprehensive quantitative data on its broad-spectrum efficacy is less available.

Quantitative Comparison of Biofilm Control

Table 1: Biofilm Inhibition by cis-2-Decenoic Acid (C2DA)

Bacterial StrainEffective Concentration for InhibitionReference
Staphylococcus aureus (MRSA)125 µg/mL[4][5]
Pseudomonas aeruginosa PAO12.5 nM - 310 nM (in flow cell reactors)[3]
Escherichia coli & Klebsiella pneumoniae310 nM (in catheters)[3]

Table 2: Biofilm Dispersal by cis-2-Decenoic Acid (C2DA)

Bacterial StrainConcentration for DispersalPercentage of DispersalReference
Staphylococcus aureus125 µg/mL~25%[1]
Various Gram-positive and Gram-negative bacteriaNot specifiedStatistically significant dispersal[1]

Note: The lack of quantitative data for this compound in a similar format highlights the need for further research to enable a direct quantitative comparison.

Mechanisms of Action

Cis-2-decenoic acid exerts its anti-biofilm effects through multiple mechanisms. It can induce the dispersion of established biofilms, inhibit the initial attachment of bacteria to surfaces, and revert persister cells within the biofilm to a more antibiotic-susceptible state.[3] This multifaceted activity makes it a promising candidate for adjunct therapy with conventional antibiotics.

This compound , as a DSF, primarily functions as a cell-to-cell signaling molecule. In bacteria like Xanthomonas campestris, it is essential for the regulation of virulence factors and the dispersal of bacterial aggregates.[3] Its mechanism is rooted in the intricate quorum-sensing pathways of the producing organisms.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental approaches, the following diagrams are provided.

signaling_pathway cluster_c2da cis-2-Decenoic Acid (C2DA) Pathway cluster_dsf This compound (DSF) Pathway C2DA C2DA Membrane Bacterial Cell Membrane C2DA->Membrane Interacts with Dispersion Biofilm Dispersion Membrane->Dispersion Inhibition Inhibition of Attachment Membrane->Inhibition Persister Persister Cell Reversion Membrane->Persister DSF DSF SensorKinase Sensor Kinase (e.g., RpfC) DSF->SensorKinase Binds to SignalTransduction Signal Transduction SensorKinase->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression BiofilmPhenotype Modulation of Biofilm Phenotype GeneExpression->BiofilmPhenotype

Caption: Signaling pathways for C2DA and DSF in biofilm control.

experimental_workflow cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay start_inhibit Prepare bacterial inoculum and fatty acid dilutions incubate_inhibit Incubate in microtiter plate start_inhibit->incubate_inhibit wash_inhibit Wash to remove planktonic cells incubate_inhibit->wash_inhibit stain_inhibit Stain with crystal violet wash_inhibit->stain_inhibit quantify_inhibit Quantify biofilm biomass (OD measurement) stain_inhibit->quantify_inhibit start_disperse Grow mature biofilm in microtiter plate treat_disperse Treat with fatty acid start_disperse->treat_disperse wash_disperse Wash to remove dispersed cells and planktonic bacteria treat_disperse->wash_disperse stain_disperse Stain remaining biofilm with crystal violet wash_disperse->stain_disperse quantify_disperse Quantify remaining biofilm (OD measurement) stain_disperse->quantify_disperse

Caption: Experimental workflows for biofilm inhibition and dispersal assays.

Experimental Protocols

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is designed to determine the minimum concentration of a compound that inhibits biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compound (this compound or cis-2-decenoic acid) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol for destaining

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of each dilution to the corresponding wells. Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for the bacterial strain for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance (Optical Density, OD) at a wavelength of 570-595 nm using a plate reader. The percentage of biofilm inhibition is calculated using the formula: (1 - (OD_treated / OD_control)) * 100.

Biofilm Dispersal Assay

This protocol assesses the ability of a compound to disperse a pre-formed, mature biofilm.

Materials:

  • Same as for the Biofilm Inhibition Assay.

Procedure:

  • Biofilm Formation: Add 200 µL of a standardized bacterial inoculum to each well of a 96-well plate. Incubate for 24-48 hours to allow for mature biofilm formation.

  • Removal of Planktonic Cells: Carefully remove the culture medium containing planktonic cells from each well. Wash the wells gently with PBS.

  • Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells. Include a control with medium only.

  • Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersal.

  • Washing, Staining, and Quantification: Follow steps 5-9 of the Biofilm Inhibition Assay protocol to quantify the remaining biofilm. A decrease in OD in the treated wells compared to the control indicates biofilm dispersal.

Conclusion

Cis-2-decenoic acid has been demonstrated to be a potent, broad-spectrum agent for biofilm control, with substantial quantitative data supporting its efficacy in both inhibiting biofilm formation and dispersing mature biofilms. Its multiple mechanisms of action make it a strong candidate for further therapeutic development.

This compound, while a critical signaling molecule for biofilm regulation in specific bacterial species, currently lacks the extensive quantitative data needed for a direct comparison of its broad-spectrum efficacy against that of cis-2-decenoic acid. Future research focusing on the quantitative anti-biofilm properties of this compound against a wider range of clinically relevant bacteria is warranted to fully elucidate its potential as a biofilm control agent. This will enable a more direct and comprehensive comparison with well-characterized molecules like cis-2-decenoic acid.

References

Confirming the Structure of Isolated cis-11-Methyl-2-dodecenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of isolated cis-11-Methyl-2-dodecenoic acid, a significant bacterial signaling molecule also known as Diffusible Signal Factor (DSF). Through an analysis of expected spectroscopic data and detailed experimental protocols, this document serves as a resource for researchers working on the identification and characterization of this and related fatty acid signaling molecules.

This compound is a key quorum-sensing signal in various Gram-negative bacteria, regulating virulence, biofilm formation, and antibiotic resistance.[1][2] Its precise structural elucidation is therefore critical for studies in microbiology, drug development, and chemical ecology. This guide compares the expected analytical signatures of the cis isomer with its trans counterpart and other structurally related fatty acids.

Spectroscopic Data Comparison

The unequivocal identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for the target molecule and its key isomers. These predictions are based on established principles of spectroscopic interpretation for unsaturated fatty acids.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton AssignmentThis compoundtrans-11-Methyl-2-dodecenoic acid11-Methyl-dodecanoic acid
H-2~5.8 (dt)~5.8 (dt)~2.3 (t)
H-3~6.4 (dt)~7.1 (dt)~1.6 (quint)
H-4 to H-10~1.2-2.2 (m)~1.2-2.2 (m)~1.2-1.6 (m)
H-11~1.5 (sept)~1.5 (sept)~1.5 (sept)
H-12 (CH₃)~0.85 (d)~0.85 (d)~0.85 (d)
COOH~10-12 (br s)~10-12 (br s)~10-12 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AssignmentThis compoundtrans-11-Methyl-2-dodecenoic acid11-Methyl-dodecanoic acid
C-1 (COOH)~172~172~180
C-2~122~121~34
C-3~148~152~25
C-4 to C-10~25-35~25-35~25-35
C-11~39~39~39
C-12 (CH₃)~22~22~22

Table 3: Predicted Mass Spectrometry Fragmentation (EI-MS)

m/z ValuePredicted Fragment Ioncis/trans-11-Methyl-2-dodecenoic acid11-Methyl-dodecanoic acid
212[M]⁺Present (low intensity)Present (low intensity)
195[M-OH]⁺PossiblePossible
167[M-COOH]⁺PossiblePossible
73[C₄H₉O]⁺ (McLafferty)LikelyLikely
57[C₄H₉]⁺AbundantAbundant
43[C₃H₇]⁺AbundantAbundant

Experimental Protocols

Accurate structural confirmation necessitates rigorous experimental procedures. The following are detailed methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying fatty acids, which are typically derivatized to increase their volatility.

  • Sample Preparation (Esterification):

    • To an aliquot of the isolated fatty acid (approx. 1 mg), add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 2 hours in a sealed vial.

    • After cooling, add 1 mL of saturated aqueous NaCl solution and 1 mL of hexane (B92381).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.

    • MS Transfer Line Temperature: 280°C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for separating cis and trans isomers of fatty acids.

  • Sample Preparation:

    • Dissolve the isolated fatty acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile/water (80:20 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Note: The cis isomer is expected to have a shorter retention time than the trans isomer under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for optimal resolution.

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment.

      • 2D NMR (optional for confirmation): COSY, HSQC, and HMBC experiments can be used to confirm connectivity.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the experimental process for structure confirmation and the context of DSF signaling.

experimental_workflow Experimental Workflow for Structure Confirmation cluster_isolation Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation Isolation Isolation of Fatty Acid HPLC HPLC (Isomer Separation) Isolation->HPLC Purity & Isomer Check GCMS GC-MS (Derivatization & Fragmentation) Isolation->GCMS Molecular Weight & Fragmentation NMR NMR (¹H, ¹³C, 2D) Isolation->NMR Structural Backbone Confirmation Structure Confirmation of This compound HPLC->Confirmation GCMS->Confirmation NMR->Confirmation dsf_signaling_pathway Simplified DSF Signaling Pathway DSF This compound (DSF) SensorKinase Membrane Sensor Kinase (e.g., RpfC) DSF->SensorKinase Binds to ResponseRegulator Response Regulator (e.g., RpfG) SensorKinase->ResponseRegulator Activates VirulenceFactors Virulence Factor Expression ResponseRegulator->VirulenceFactors BiofilmFormation Biofilm Formation Modulation ResponseRegulator->BiofilmFormation

References

A Comparative Guide to Diffusible Signal Factor (DSF) Production in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Diffusible Signal Factor (DSF) production in two significant bacterial genera, Xanthomonas and Stenotrophomonas. DSF is a fatty acid signaling molecule crucial for quorum sensing, a process that regulates virulence, biofilm formation, and antibiotic resistance in a variety of pathogenic bacteria. Understanding the nuances of DSF production across different bacterial strains is paramount for developing novel anti-virulence therapies. This document summarizes key experimental data, details the methodologies for DSF quantification, and visualizes the pertinent signaling pathways and workflows.

Quantitative Comparison of DSF Production

Direct comparison of DSF production levels across different studies is challenging due to variations in experimental conditions, such as growth media, temperature, and analytical techniques. The following tables summarize quantitative data from two separate studies on Xanthomonas campestris pv. campestris and Stenotrophomonas maltophilia.

It is critical to note that the data presented in Table 1 and Table 2 were generated under different experimental conditions and should not be directly compared as absolute values. They do, however, provide valuable insights into the production capabilities of each species under the specified conditions.

Table 1: DSF and BDSF Production in Xanthomonas campestris pv. campestris (Xcc)

The following data, adapted from Zhou et al. (2015), illustrates the production of DSF and a related signal, BDSF (cis-2-dodecenoic acid), in the wild-type strain XC1 and a mutant strain (ΔrpfC) that overproduces these signals.[1]

Bacterial StrainSignal MoleculeConcentration (μM)Growth Conditions
Xcc XC1 (Wild-Type)DSF0.002 - 0.113Nutrient Agar (NA) medium, grown to various phases.
Xcc XC1 (Wild-Type)BDSF0.001 - 0.030Nutrient Agar (NA) medium, grown to various phases.
Xcc ΔrpfC (Mutant)DSF0.55 - 6.00Nutrient Agar (NA) medium, grown to various phases.
Xcc ΔrpfC (Mutant)BDSF0.15 - 1.14Nutrient Agar (NA) medium, grown to various phases.
Table 2: DSF Production in Stenotrophomonas maltophilia

The data below, from Huedo et al. (2015), shows DSF production in two different S. maltophilia strains, E77 (rpf-1 variant) and M30 (rpf-2 variant), under various temperature conditions in Luria-Bertani (LB) medium after 48 hours of growth. DSF levels were quantified using a bioassay.[2]

Bacterial StrainTemperature (°C)DSF Production
S. maltophilia E7720Not Detected
S. maltophilia E7725Detected
S. maltophilia E7730Statistically Significant Production
S. maltophilia E7737Detected
S. maltophilia E7742Not Detected
S. maltophilia M3020, 25, 30, 37, 42Not Detected

Experimental Protocols

Accurate quantification of DSF production is essential for comparative studies. The following protocols are synthesized from established methodologies for the extraction and analysis of DSF-family signals from bacterial cultures.

Bacterial Culture and Supernatant Collection
  • Inoculation and Growth: Inoculate the desired bacterial strain into an appropriate liquid medium (e.g., Nutrient Broth, Luria-Bertani Broth, or a defined minimal medium). Incubate the culture under specific temperature and shaking conditions (e.g., 30°C with shaking at 150 rpm) until it reaches the desired growth phase (e.g., early stationary phase).

  • Cell Separation: Harvest the bacterial culture and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For precise quantification, the supernatant can be filter-sterilized using a 0.22 µm filter to remove any remaining bacterial cells.

Extraction of DSF from Culture Supernatant

DSF and related fatty acid signals are typically extracted from the aqueous culture supernatant using a non-polar organic solvent.

  • Acidification: Acidify the collected supernatant to a pH of less than 4.0 using a strong acid, such as hydrochloric acid (HCl). This step protonates the carboxyl group of the fatty acid, making it more soluble in the organic solvent.

  • Solvent Extraction: Add an equal volume of ethyl acetate (B1210297) to the acidified supernatant in a separatory funnel.

  • Mixing and Phase Separation: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the mixture to stand until the aqueous and organic phases clearly separate.

  • Collection of Organic Phase: Collect the upper organic phase (ethyl acetate layer), which now contains the DSF.

  • Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate (B86663) to remove any residual water. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for subsequent analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of DSF-family signals.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for the separation of fatty acids.

    • Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Injection: Inject a small volume (e.g., 3 µL) of the resuspended extract onto the column.

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, to detect the deprotonated DSF molecules.

    • Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The specific m/z ratio for DSF (cis-11-methyl-2-dodecenoic acid) is monitored.

  • Quantification:

    • Standard Curve: Prepare a standard curve using a serial dilution of a pure, synthetic DSF standard of known concentration.

    • Analysis: Run the standards and the extracted samples under the same LC-MS conditions.

    • Calculation: Determine the concentration of DSF in the samples by comparing the peak areas of the analyte to the standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the DSF signaling pathways in Xanthomonas campestris and Stenotrophomonas maltophilia, and a generalized workflow for DSF quantification.

dsf_quantification_workflow cluster_culture Bacterial Culture cluster_extraction DSF Extraction cluster_analysis Analysis culture 1. Inoculation & Growth centrifuge 2. Centrifugation culture->centrifuge supernatant 3. Supernatant Collection centrifuge->supernatant acidify 4. Acidification (pH < 4.0) supernatant->acidify extraction 5. Ethyl Acetate Extraction acidify->extraction concentrate 6. Evaporation & Resuspension extraction->concentrate lcms 7. LC-MS Analysis concentrate->lcms quant 8. Quantification vs. Standard Curve lcms->quant xanthomonas_dsf_pathway cluster_cell Xanthomonas cell RpfF RpfF (DSF Synthase) DSF DSF RpfF->DSF synthesis RpfC RpfC (Sensor Kinase) RpfC->RpfF inhibits RpfC->RpfC autophosphorylation RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP degrades DSF->RpfC binds DSF_out DSF (extracellular) DSF->DSF_out diffusion Virulence Virulence Factors (Enzymes, EPS, Biofilm) c_di_GMP->Virulence regulates DSF_out->RpfC sensed by stenotrophomonas_dsf_pathway cluster_cell Stenotrophomonas cell RpfF RpfF (DSF Synthase) DSF DSF RpfF->DSF synthesis RpfC RpfC (Sensor Kinase) RpfC->RpfF negative feedback Phenotypes Virulence Phenotypes (Biofilm, Motility, Protease) RpfC->Phenotypes regulates DSF->RpfC sensed by DSF_out DSF (extracellular) DSF->DSF_out diffusion DSF_out->RpfC

References

Evaluating the Specificity of DSF Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diffusible Signal Factor (DSF) family of quorum-sensing signals plays a crucial role in regulating virulence, biofilm formation, and other important behaviors in a variety of pathogenic bacteria. The specificity of the interaction between DSF signals and their cognate receptors is a critical determinant of signaling pathway activation and a key consideration in the development of novel anti-virulence therapies. This guide provides a comparative analysis of the binding specificity of well-characterized DSF receptors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Data Presentation: Quantitative Comparison of DSF Receptor Binding

The binding affinities of various DSF family signals and their analogs to the primary DSF receptors, RpfC from Xanthomonas campestris and RpfR from Burkholderia cenocepacia, have been determined using various biophysical techniques. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

ReceptorLigandBinding Affinity (Kd)OrganismExperimental MethodReference
RpfCDSF (cis-11-methyl-2-dodecenoic acid)0.82 ± 0.12 µMXanthomonas campestrisMicroscale Thermophoresis (MST)[1]
RpfCBDSF (cis-2-dodecenoic acid)Higher affinity than DSF (exact Kd not specified in the provided text, but stated to be greater)Xanthomonas campestrisMicroscale Thermophoresis (MST)[2]
RpfCtrans-BDSF11.22 ± 0.95 µMXanthomonas campestrisMicroscale Thermophoresis (MST)[2]
RpfRBDSF (cis-2-dodecenoic acid)877 nM (0.877 µM)Burkholderia cenocepaciaNot specified in provided text[3]
RpfRDodecanoic acid (C12:0)800 µMBurkholderia cenocepaciaNot specified in provided text[3]
RpfRtrans-2-dodecenoic acid150 µMBurkholderia cenocepaciaNot specified in provided text[3]

Key Observations:

  • The RpfC receptor from Xanthomonas campestris exhibits high affinity for its cognate signal, DSF.[1]

  • BDSF, another member of the DSF family, binds to RpfC with an even higher affinity than DSF itself.[2]

  • The cis-2 double bond in the fatty acid chain is crucial for high-affinity binding to both RpfC and RpfR, as demonstrated by the significantly weaker binding of the saturated analog (dodecanoic acid) and the trans isomer (trans-2-dodecenoic acid) to RpfR.[3]

  • The RpfR receptor from Burkholderia cenocepacia also displays strong, sub-micromolar affinity for BDSF.[3]

Experimental Protocols: Methodologies for Evaluating Binding Specificity

The following are detailed descriptions of the primary techniques used to quantify the binding interactions between DSF signals and their receptors.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique for quantifying biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by changes in their size, charge, and solvation shell upon ligand binding.

Principle: A fluorescently labeled receptor (or a receptor with intrinsic fluorescence) is mixed with a serial dilution of the unlabeled ligand (DSF or its analogs). The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescent molecules away from the heated spot (thermophoresis) is monitored. The extent of this movement changes upon ligand binding, and by plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated to determine the dissociation constant (Kd).

Generalized Protocol for DSF-RpfC Binding:

  • Protein Preparation: The full-length RpfC protein is typically embedded in liposomes to maintain its native conformation, as it is a membrane-bound sensor kinase.[1][4] A fluorescent label is introduced, either through a fluorescent fusion tag (e.g., GFP) or by chemical labeling with a fluorescent dye.

  • Ligand Preparation: A stock solution of DSF or its analogs is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in the assay buffer to create a range of concentrations.

  • Binding Reaction: The fluorescently labeled RpfC is kept at a constant concentration and mixed with the different concentrations of the DSF ligand. The mixtures are incubated to allow the binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into hydrophilic or standard treated capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. The instrument measures the initial fluorescence and then the fluorescence after the IR laser is activated to create the temperature gradient.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting sigmoidal binding curve is fitted to a suitable binding model (e.g., the law of mass action) to calculate the Kd value.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry, also known as the Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

Principle: A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of the protein. In its folded state, these hydrophobic regions are mostly buried. As the temperature is increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence from the bound dye. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A shift in the Tm in the presence of a ligand indicates a binding interaction.

Generalized Protocol for DSF-RpfR Interaction:

  • Protein and Ligand Preparation: Purified RpfR protein and a stock solution of the DSF analog (e.g., BDSF) are prepared in a suitable buffer.

  • Reaction Setup: In a multiwell plate (e.g., 96-well or 384-well), the RpfR protein is mixed with the fluorescent dye and varying concentrations of the DSF ligand. Control wells containing only the protein and dye (no ligand) are also included.

  • Thermal Denaturation: The plate is placed in a real-time PCR machine, which is programmed to slowly increase the temperature in a stepwise manner. The fluorescence in each well is measured at each temperature increment.

  • Data Analysis: The fluorescence intensity is plotted against the temperature, generating a melting curve. The midpoint of the transition in this curve corresponds to the Tm. The change in Tm (ΔTm) at different ligand concentrations is then used to determine the binding affinity.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

DSF Signaling Pathway in Xanthomonas campestris

DSF_Signaling_Xanthomonas cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSF_out DSF RpfC RpfC (Sensor Kinase) DSF_out->RpfC Binding RpfC->RpfC RpfG RpfG (Response Regulator) RpfC->RpfG Phosphotransfer c_di_GMP c-di-GMP RpfG->c_di_GMP Activates Phosphodiesterase Activity pGpG pGpG c_di_GMP->pGpG Hydrolysis Clp Clp c_di_GMP->Clp Represses pGpG->Clp De-repression Virulence_Factors Virulence Factor Expression Clp->Virulence_Factors Activation BDSF_Signaling_Burkholderia cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm BDSF_out BDSF RpfR RpfR (PAS-GGDEF-EAL) BDSF_out->RpfR Binding to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Activates EAL (Phosphodiesterase) Domain pGpG pGpG c_di_GMP->pGpG Hydrolysis Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Promotes pGpG->Biofilm_Formation Inhibits Virulence_Factors Virulence Factor Expression pGpG->Virulence_Factors Activates Binding_Affinity_Workflow start Start: Purified Receptor and Ligand Stock prep_receptor Prepare Fluorescently Labeled Receptor (for MST) or Receptor-Dye Mixture (for DSF) start->prep_receptor prep_ligand Prepare Serial Dilution of Ligand start->prep_ligand mix Mix Receptor and Ligand at Varying Concentrations prep_receptor->mix prep_ligand->mix incubate Incubate to Reach Binding Equilibrium mix->incubate measure Measure Signal Change (Thermophoresis or Fluorescence) incubate->measure analyze Plot Signal Change vs. Ligand Concentration measure->analyze calculate Fit Data to Binding Model to Determine Kd analyze->calculate end End: Quantitative Binding Affinity calculate->end

References

Safety Operating Guide

Proper Disposal of cis-11-Methyl-2-dodecenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal procedures for cis-11-Methyl-2-dodecenoic acid, ensuring the safety of laboratory personnel and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This substance is classified as a skin and eye irritant, toxic to aquatic life with long-lasting effects, and may be flammable, particularly when in solution.[1][2][3] Adherence to the following procedures is critical for maintaining a safe laboratory environment and complying with regulations.

Immediate Safety and Spill Response

In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.

Exposure Response:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure adequate ventilation in the spill area. Avoid breathing vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a NIOSH-approved respirator, heavy rubber gloves, safety goggles, and rubber boots.[1]

  • Containment: Contain the spill using an inert absorbent material.

  • Collection: Carefully collect the absorbed material and transfer it to a designated chemical waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Prevent the spill from entering drains or waterways, as it is toxic to aquatic life.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE Segregate Segregate Waste PPE->Segregate Label Label Waste Container Segregate->Label Collect_Liquid Collect Liquid Waste Label->Collect_Liquid Collect_Solid Collect Contaminated Solids Label->Collect_Solid Store Store in Designated Area Collect_Liquid->Store Collect_Solid->Store Secure Secure Container Store->Secure Arrange Arrange for Professional Disposal Secure->Arrange

Workflow for the proper disposal of this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling any waste, equip yourself with chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Designate a specific, compatible, and properly sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless they are of the same hazard class and compatible.

    • Keep liquid waste separate from solid waste. Contaminated lab supplies such as gloves, absorbent pads, and pipette tips should be collected as solid chemical waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant," "Environmentally Hazardous").

  • Waste Accumulation:

    • Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.

    • Place contaminated solids into a separate, clearly labeled solid waste container.

    • Do not fill any waste container beyond 90% of its capacity.

  • Temporary Storage:

    • Keep waste containers securely closed except when adding waste.

    • Store the waste in a designated, well-ventilated, and secure area, away from sources of ignition.

    • Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Hazard Classification and Disposal Pathway

The specific hazards of this compound dictate its disposal pathway. The following diagram illustrates the relationship between the chemical's properties and the required disposal actions.

cluster_hazards Identified Hazards cluster_disposal Disposal Requirements substance This compound Molecular Formula: C13H24O2 skin_eye Skin/Eye Irritant (H315, H319) substance->skin_eye aquatic Aquatic Toxicity (H411) substance->aquatic flammable Flammable Liquid (as solution) (H225) substance->flammable segregate Segregate as Hazardous Waste skin_eye->segregate no_drain No Drain Disposal aquatic->no_drain licensed Use Licensed Disposal Service flammable->licensed incineration Incineration or Fuel Blending (Typical for Flammables) licensed->incineration

Logical relationship between hazards and disposal requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-11-Methyl-2-dodecenoic acid
Reactant of Route 2
Reactant of Route 2
cis-11-Methyl-2-dodecenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.